NSC111552
Description
Properties
IUPAC Name |
1-(1,4-dihydroxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-6,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPUCARSNJTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296785 | |
| Record name | 1-(1,4-Dihydroxy-2-naphthyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40420-48-2 | |
| Record name | MLS000737721 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,4-Dihydroxy-2-naphthyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Target of NSC111552: A Viral Methyltransferase Inhibitor
For Immediate Release
[City, State] – [Date] – In the ongoing battle against viral diseases, the identification of novel therapeutic targets and the development of effective inhibitors are paramount. A significant advancement in this area is the characterization of NSC111552, a small molecule that has been identified as a potent inhibitor of viral methyltransferases (MTases), crucial enzymes for the replication and survival of a broad range of viruses. This in-depth technical guide provides a comprehensive overview of the target and mechanism of action of this compound, consolidating available data for researchers, scientists, and drug development professionals.
Executive Summary
This compound has been demonstrated to be a direct inhibitor of viral methyltransferases, specifically targeting the S-adenosyl-L-methionine (SAM) binding site. By blocking this site, this compound prevents the transfer of methyl groups to the viral RNA cap, a process essential for viral RNA stability, translation, and evasion of the host's innate immune system. This inhibitory activity has been observed against the MTase of Dengue virus (DENV3) and is implicated in its antiviral effects against Zika virus (ZIKV) and SARS-CoV-2.
Chemical Identity
Despite extensive searches of publicly available chemical databases, including PubChem and the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) database, the definitive chemical structure, IUPAC name, SMILES string, and CAS number for this compound are not publicly available at this time. The compound is identified by its NCI identifier, this compound.
Mechanism of Action: Targeting Viral Methyltransferase
This compound functions as a competitive inhibitor of the viral methyltransferase enzyme. The primary mechanism involves the displacement of the natural methyl donor, S-adenosyl-L-methionine (SAM), from its binding pocket on the enzyme. This inhibition disrupts the viral RNA capping process, which is a critical step in the life cycle of many viruses.
The viral RNA cap structure, typically a 7-methylguanosine (m7G) cap, is vital for several reasons:
-
Protection from Degradation: The cap protects the viral RNA from degradation by host cell exonucleases.
-
Efficient Translation: It is recognized by the host cell's translation machinery, allowing for the synthesis of viral proteins.
-
Immune Evasion: The cap structure mimics host cell mRNA, helping the virus to avoid detection and destruction by the innate immune system.
By inhibiting the methyltransferase, this compound effectively stalls these processes, leading to a significant reduction in viral replication.
An In-depth Technical Guide on NSC111552: A SARS-CoV-2 Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NSC111552, a small molecule inhibitor of the SARS-CoV-2 non-structural protein 14 (nsp14) methyltransferase. This document details its mechanism of action, quantitative inhibitory and antiviral activities, experimental protocols for its evaluation, and its impact on host cell signaling pathways.
Core Concepts: SARS-CoV-2 Methyltransferases as Drug Targets
SARS-CoV-2, the causative agent of COVID-19, relies on a series of enzymatic activities for its replication and evasion of the host immune system. Among these, the viral methyltransferases, particularly the N7-methyltransferase activity of nsp14, play a pivotal role. This enzyme is responsible for capping the 5' end of the viral RNA, a modification that is crucial for RNA stability, efficient translation into viral proteins, and mimicry of host mRNA to avoid recognition by the host's innate immune sensors. Inhibition of this methyltransferase activity represents a promising antiviral strategy.
Quantitative Data Presentation
This compound has been identified as an inhibitor of the SARS-CoV-2 nsp14 methyltransferase. The following tables summarize the available quantitative data on its in vitro efficacy.
Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 nsp14 Methyltransferase
| Compound | Target | Assay Type | IC50 (μM) | Reference |
| This compound | SARS-CoV-2 nsp14 | Various inhibition assays | 1.5–7.0 | [1] |
Table 2: Antiviral Activity of this compound against SARS-CoV-2
| Compound | Cell Line | Assay Type | EC50 (μM) | Reference |
| This compound | Vero | Viral Replication Assay | 8.5 | [1] |
Table 3: Comparative In Vitro Activity of Selected SARS-CoV-2 nsp14 Inhibitors
| Compound | Target | Assay Type | IC50 (μM) | Antiviral EC50 (μM) | Cell Line | Reference |
| This compound | SARS-CoV-2 nsp14 | Various | 1.5–7.0 | 8.5 | Vero | [1] |
| Sinefungin | Pan-methyltransferase inhibitor | Radiometric MTase Assay | 0.46 | - | - | [2] |
| C10 | SARS-CoV-2 nsp14 | Luminescence-based | - | 0.064 - 0.302 | Various | [3] |
| PF-03882845 | SARS-CoV-2 nsp14 | HTRF Assay | - | 10.97 | Vero E6 | [4] |
| Inauhzin | SARS-CoV-2 nsp14 | HTRF Assay | - | 11.25 | Vero E6 | [5] |
| Lomeguatrib | SARS-CoV-2 nsp14 | HTRF Assay | - | ~15 | Vero E6 | [6] |
| Trifluperidol | SARS-CoV-2 nsp14 | HTRF Assay | - | ~13 | Vero E6 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Methyltransferase Inhibition Assay (MTase-Glo™)
This protocol describes a bioluminescent-based assay to measure the activity of SARS-CoV-2 nsp14 methyltransferase and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant SARS-CoV-2 nsp14 enzyme
-
S-adenosyl-L-methionine (SAM)
-
RNA substrate (e.g., GpppA-RNA)
-
MTase-Glo™ Reagent (Promega)
-
MTase-Glo™ Detection Solution (Promega)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Triton X-100)
-
This compound and other test compounds
-
384-well white opaque plates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the SARS-CoV-2 nsp14 enzyme to each well.
-
Initiate the methyltransferase reaction by adding a mixture of SAM and the RNA substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop the reaction by adding the MTase-Glo™ Reagent.
-
Add the MTase-Glo™ Detection Solution to convert the reaction product (S-adenosyl-L-homocysteine, SAH) into a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiviral Activity Assay (Plaque Assay) in Vero E6 Cells
This protocol outlines the procedure to determine the antiviral efficacy of this compound against live SARS-CoV-2 in a cell-based model.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed Vero E6 cells in culture plates and grow to confluency.
-
Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).
-
Pre-treat the confluent cell monolayers with the different concentrations of this compound for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add an overlay medium containing the respective concentrations of this compound. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates for 2-3 days at 37°C.
-
Fix the cells with 4% paraformaldehyde.
-
Remove the overlay and stain the cells with crystal violet solution.
-
Count the number of plaques in each well.
-
Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental processes related to this compound's mechanism of action.
Caption: SARS-CoV-2 nsp14-mediated activation of the NF-κB signaling pathway and its inhibition by this compound.
References
- 1. Frontiers | SARS-CoV-2 Nsp14 protein associates with IMPDH2 and activates NF-κB signaling [frontiersin.org]
- 2. Discovery of highly potent SARS-CoV-2 nsp14 methyltransferase inhibitors based on adenosine 5′-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
A Technical Guide to the Discovery and Initial Screening of Novel Therapeutic Compounds
Disclaimer: A comprehensive search for the specific compound "NSC111552" did not yield any publicly available data regarding its discovery, initial screening, or mechanism of action. Therefore, this document serves as an in-depth, illustrative guide to the typical processes involved in the discovery and initial screening of a novel therapeutic agent, intended for researchers, scientists, and drug development professionals. The experimental data and pathways presented herein are representative examples and not specific to any single compound.
The journey of a new drug from a laboratory concept to a clinical candidate is a meticulous and multi-stage process.[1] This guide focuses on the critical early phases of this journey: discovery and initial screening, which are fundamental for identifying and characterizing promising new chemical entities.
The Drug Discovery and Development Pipeline
The preclinical phase of drug discovery is a systematic endeavor that begins with identifying a biological target and culminates in the selection of a candidate drug for clinical trials.[1] This process can be broadly categorized into several key stages:
-
Target Identification and Validation: The process starts with identifying a biological molecule or pathway that, when modulated, is expected to have a therapeutic effect on a disease. This is often based on academic and clinical research.[1]
-
Assay Development and High-Throughput Screening (HTS): Once a target is validated, an assay is developed to measure the effect of chemical compounds on the target. This assay is then used in a high-throughput screen to test large libraries of compounds.[1]
-
Hit Identification: Compounds that show the desired activity in the primary screen are designated as "hits." These hits are then confirmed through retesting and secondary assays.[2]
-
Lead Generation and Optimization: Confirmed hits with desirable characteristics undergo medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties, transforming them into "lead" compounds.[1]
-
Preclinical Development: A lead compound with a promising profile is selected as a candidate drug and undergoes extensive in vitro and in vivo testing to assess its safety and efficacy before it can be considered for clinical trials.
Below is a diagram illustrating the typical workflow of early-stage drug discovery.
References
NSC111552 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC111552, also identified by its CAS number 40420-48-2, is a small molecule inhibitor of the SARS-CoV-2 NSP14 methyltransferase (MTase), an essential enzyme for viral replication and immune evasion. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound as a potential antiviral therapeutic.
Chemical Structure and Properties
This compound is chemically known as 1-(1,4-dihydroxynaphthalen-2-yl)ethan-1-one. Its structure is characterized by a dihydroxynaphthalene core with an acetyl group substituent.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier | Value |
| IUPAC Name | 1-(1,4-dihydroxynaphthalen-2-yl)ethan-1-one[1][2][3] |
| CAS Number | 40420-48-2[1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₀O₃[1][2][3][4] |
| Molecular Weight | 202.21 g/mol [1][2][3][4] |
| SMILES String | OC1=C2C(C=CC=C2)=C(O)C=C1C(C)=O[1][5] |
| Appearance | Solid powder[1] |
| Purity | >98%[1] |
| Solubility | Soluble in Methanol[2] |
Storage Conditions: For long-term storage, it is recommended to keep this compound at -20°C in a dry and dark environment. For short-term storage (days to weeks), 0-4°C is suitable. The compound is shipped under ambient temperature as a non-hazardous chemical.[1]
Biological Activity
This compound has been identified as a potent inhibitor of the SARS-CoV-2 NSP14 methyltransferase (MTase). This enzyme plays a crucial role in the methylation of the viral RNA cap, which is essential for viral RNA stability, translation, and evasion of the host's innate immune system.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Description |
| IC₅₀ | 5.1 μM | Inhibition of the binding of fluorescently labeled S-adenosyl-L-homocysteine (FL-NAH) to the SARS-CoV-2 NSP14 MTase.[4] |
The inhibitory activity of this compound on the NSP14 MTase suggests its potential as an antiviral agent against SARS-CoV-2 and possibly other coronaviruses.
Experimental Protocols
SARS-CoV-2 NSP14 MTase Inhibition Assay
The inhibitory activity of this compound against the SARS-CoV-2 NSP14 MTase was determined using a fluorescence polarization (FP)-based high-throughput screening assay. This assay measures the displacement of a fluorescently labeled ligand (FL-NAH) from the S-adenosyl-L-methionine (SAM) binding pocket of the enzyme.
Workflow for NSP14 MTase Inhibition Assay:
Caption: Workflow of the fluorescence polarization-based NSP14 MTase inhibition assay.
Detailed Steps:
-
Assay Buffer Preparation: The assay buffer consists of 25 mM HEPES (pH 7.5), 150 mM NaCl, 5% glycerol, 2 mM TCEP, and 0.01% Triton X-100.
-
Reagent Preparation:
-
A solution containing 1 µM of the NSP14/10 protein complex is prepared in the assay buffer.
-
A solution of 50 nM FTAD (a fluorescently labeled SAM analog) is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared. S-adenosyl-L-homocysteine (SAH) is used as a positive control, and DMSO is used as a negative control.
-
-
Assay Procedure:
-
In a 96-well plate, 29 µL of the FTAD and NSP14/10 mixture is added to each well.
-
1 µL of the serially diluted this compound, SAH, or DMSO is added to the respective wells.
-
The plate is incubated at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The fluorescence polarization of each well is measured using a suitable plate reader.
-
The percent inhibition is calculated relative to the positive and negative controls.
-
The IC₅₀ value is determined by fitting the dose-response curve of percent inhibition versus the logarithm of the compound concentration.
-
Signaling Pathway Context
This compound targets the NSP14 MTase, which is a critical component of the coronavirus replication-transcription complex (RTC). The inhibition of this enzyme disrupts the viral life cycle.
Diagram of the Role of NSP14 in the Viral Life Cycle:
Caption: Simplified overview of the coronavirus life cycle and the inhibitory action of this compound.
Conclusion
This compound is a promising small molecule inhibitor of the SARS-CoV-2 NSP14 MTase. Its well-defined chemical structure and demonstrated in vitro activity provide a solid foundation for further preclinical development. The experimental protocols and pathway diagrams presented in this guide offer valuable resources for researchers investigating the therapeutic potential of this compound and other inhibitors of viral methyltransferases. Further studies are warranted to evaluate its efficacy and safety in more complex biological systems.
References
- 1. 1-(1,4-Dihydroxy-2-naphthyl)ethanone (40420-48-2) for sale [vulcanchem.com]
- 2. 1-(1,4-dihydroxynaphthalen-2-yl)ethan-1-one - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. 40420-48-2|1-(1,4-Dihydroxynaphthalen-2-yl)ethan-1-one|BLD Pharm [bldpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Guide on the Biological Activity and Function of NSC111552
Disclaimer: Initial searches for the biological activity and function of NSC111552 did not yield any specific information. This suggests that this compound may be a compound that is not extensively studied or publicly documented. To fulfill the structural and content requirements of your request for an in-depth technical guide, the following information is provided as an illustrative example based on a different compound, FR64822 , for which public data is available.
An In-depth Technical Guide on the Biological Activity and Function of FR64822
Audience: Researchers, scientists, and drug development professionals.
Introduction
FR64822 (N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine) is a novel, non-opioid compound that has demonstrated significant antinociceptive (pain-reducing) properties in various preclinical models.[1] Its mechanism of action distinguishes it from classical analgesics, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a lead compound for developing new pain therapeutics with a unique pharmacological profile. This guide provides a comprehensive overview of the known biological activities, mechanism of action, and experimental methodologies used to characterize FR64822.
Biological Activity
The primary biological activity of FR64822 is its antinociceptive effect. This has been demonstrated in multiple rodent models of pain. Notably, its efficacy varies depending on the type of noxious stimulus, indicating a specific mechanism of action rather than a general analgesic effect.
-
Acetic Acid-Induced Writhing Test: FR64822 exhibits potent activity in this model of visceral pain.[1]
-
Tail Flick Test: The compound shows minimal activity in this assay, which measures the response to thermal pain.[1] This suggests that its mechanism is different from that of opioid analgesics, which are typically effective in this test.
The overall antinociceptive profile of FR64822 is comparable to that of nefopam, another non-opioid analgesic, but distinct from that of anti-inflammatory agents.[1]
Quantitative Data
The potency of FR64822's antinociceptive effect has been quantified in the mouse acetic acid writhing test. The data is summarized in the table below.
| Assay | Species | Route of Administration | ED50 | Reference |
| Acetic Acid Writhing Test | Mouse | Oral (p.o.) | 1.8 mg/kg | [1] |
Mechanism of Action
The key findings supporting this mechanism are:
-
The antinociceptive activity of FR64822 is significantly diminished by pre-treatment with reserpine, which depletes monoamines.[1]
-
A dopamine D2 receptor antagonist, sulpiride, also reduces the analgesic effect of FR64822.[1]
-
Conversely, a dopamine D1 receptor antagonist, Sch23390, does not affect its activity.[1]
-
The activity of FR64822 is not affected by p-chlorophenylalanine (a serotonin synthesis inhibitor), yohimbine (an α2-adrenergic antagonist), or naloxone (an opioid receptor antagonist), ruling out the involvement of serotonergic, adrenergic, and opioid pathways, respectively.[1]
The activation of D2 receptors, which are G-protein coupled receptors of the Gi subtype, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade can also involve the activation of potassium channels and the inhibition of calcium channels, leading to a hyperpolarization of the neuronal membrane and reduced neuronal excitability, which may contribute to its antinociceptive effects.[2]
Caption: Proposed mechanism of action for FR64822.
Experimental Protocols
The biological activity and mechanism of action of FR64822 were elucidated using established in vivo pharmacological assays.
-
Acetic Acid-Induced Writhing Test (Mouse):
-
Male mice are used for the experiment.
-
FR64822 is administered orally (p.o.) at various doses.
-
After a set period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce visceral pain, characterized by abdominal constrictions (writhing).
-
The number of writhes is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection.
-
The antinociceptive effect is calculated as the percentage reduction in the number of writhes compared to a vehicle-treated control group.
-
The ED50 (the dose that produces 50% of the maximal effect) is then calculated from the dose-response curve.
-
-
Tail Flick Test (Mouse/Rat):
-
The basal reaction time of the animal to a thermal stimulus (e.g., a focused beam of light) applied to its tail is measured.
-
FR64822 is administered, and the reaction time is measured again at various time points post-administration.
-
A significant increase in the latency to flick the tail indicates a central analgesic effect. FR64822 showed little activity in this test.[1]
-
To investigate the involvement of specific neurotransmitter systems, antagonist pre-treatment protocols are employed.
-
Dopamine Receptor Antagonism:
-
One group of mice is pre-treated with the dopamine D2 receptor antagonist sulpiride (10 mg/kg).[1]
-
Another group is pre-treated with the dopamine D1 receptor antagonist Sch23390 (0.25 mg/kg).[1]
-
A control group receives a vehicle.
-
After a suitable pre-treatment time, FR64822 is administered.
-
The antinociceptive effect is then assessed using the acetic acid writhing test as described above.
-
A significant reduction in the antinociceptive effect of FR64822 by an antagonist indicates the involvement of that specific receptor subtype.
-
Caption: Workflow for in vivo evaluation of FR64822.
Summary and Future Directions
FR64822 is a novel non-opioid antinociceptive agent with a distinct pharmacological profile. Its mechanism of action, involving the indirect stimulation of dopamine D2 receptors, presents a promising avenue for the development of new analgesics. Future research should focus on identifying the direct molecular target of FR64822 that leads to this indirect dopaminergic stimulation. Further studies are also warranted to explore its efficacy in other models of pain, particularly chronic and neuropathic pain, and to assess its safety and pharmacokinetic profile.
References
A Technical Guide to Micafungin and Its Derivatives as Potential COVID-19 Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Notice: Initial research on NSC111552 as a potential COVID-19 therapeutic yielded no publicly available scientific literature. Therefore, this guide has been pivoted to focus on Micafungin and its derivatives, for which there is published evidence of in vitro anti-SARS-CoV-2 activity.
Executive Summary
The ongoing challenge of the COVID-19 pandemic necessitates the exploration of novel antiviral agents. Micafungin, an approved echinocandin antifungal drug, and its derivatives have emerged as potential candidates for COVID-19 therapeutics. In vitro studies have demonstrated that Micafungin and its derivatives, particularly Mi-2 and Mi-5, exhibit inhibitory activity against SARS-CoV-2, including various variants of concern. The primary antiviral mechanism appears to be the disruption of the intracellular replication process of the virus at a post-entry stage. This document provides a comprehensive overview of the current data on the anti-SARS-CoV-2 activity of Micafungin and its derivatives, detailed experimental protocols for its evaluation, and a visualization of its proposed mechanism of action.
Quantitative Antiviral Activity
The in vitro antiviral efficacy of Micafungin (MCFG) and its derivatives, Mi-2 and Mi-5, has been evaluated against the Wuhan strain of SARS-CoV-2 and several variants. The following tables summarize the 50% maximal inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values obtained from these studies.
Table 1: Antiviral Activity against SARS-CoV-2 Wuhan Strain in VeroE6/TMPRSS2 Cells
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Micafungin (MCFG) | 26.1 | >64 | >2.45 |
| Mi-2 | 5.25 | >64 | >12.19 |
| Mi-5 | 6.51 | >64 | >9.83 |
Table 2: Antiviral Activity against SARS-CoV-2 Variants in VeroE6/TMPRSS2 Cells [1][2]
| Compound | Delta Variant IC50 (µM) | Omicron Variant IC50 (µM) | E406W Variant IC50 (µM) | R10/E796G C799F Variant IC50 (µM) |
| Micafungin (MCFG) | 11.8 | 55.9 | 21.7 | 31.3 |
| Mi-2 | <2 | 13.0 | <2 | 9.67 |
| Mi-5 | <2 | 7.56 | 4.48 | 7.22 |
Proposed Mechanism of Action
Micafungin's established antifungal mechanism involves the inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for fungal cell wall synthesis. However, its antiviral activity against SARS-CoV-2 appears to follow a different pathway. Time-of-addition assays suggest that Micafungin and its derivatives act at a post-entry stage, inhibiting the intracellular replication of the virus.[1][2][3] The precise molecular target within the viral replication cycle is yet to be fully elucidated.
SARS-CoV-2 Life Cycle and Postulated Inhibition by Micafungin
Caption: SARS-CoV-2 life cycle and the proposed post-entry inhibitory action of Micafungin.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Micafungin and its derivatives against SARS-CoV-2.
Cell Culture and Virus Propagation
-
Cell Lines:
-
VeroE6/TMPRSS2 cells: African green monkey kidney epithelial cells engineered to express human TMPRSS2, which enhances SARS-CoV-2 entry. These cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Calu-3 cells: Human lung adenocarcinoma epithelial cells that endogenously express ACE2 and TMPRSS2. They are cultured in Minimum Essential Medium (MEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Virus Strains:
-
SARS-CoV-2 Wuhan strain (original isolate).
-
Variants of Concern (e.g., Delta, Omicron).
-
-
Virus Propagation:
-
Infect a confluent monolayer of VeroE6/TMPRSS2 cells with a low multiplicity of infection (MOI) of SARS-CoV-2.
-
Incubate the infected culture at 37°C in a 5% CO2 incubator.
-
Monitor the cells daily for cytopathic effect (CPE).
-
When extensive CPE is observed (typically 2-3 days post-infection), harvest the culture supernatant.
-
Centrifuge the supernatant at low speed to remove cell debris.
-
Aliquot the virus stock and store at -80°C.
-
Determine the virus titer using a plaque assay or TCID50 assay.
-
Antiviral Activity Assay (qRT-PCR-based)
This assay quantifies the reduction in viral RNA production in the presence of the test compounds.
-
Workflow Diagram:
Caption: Workflow for determining the antiviral activity of Micafungin.
-
Detailed Steps:
-
Seed VeroE6/TMPRSS2 or Calu-3 cells in 96-well plates at an appropriate density and incubate overnight.
-
Prepare serial dilutions of Micafungin, Mi-2, and Mi-5 in the appropriate cell culture medium.
-
Remove the existing medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a specified MOI (e.g., 0.1).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
After incubation, harvest the culture supernatant.
-
Extract viral RNA from the supernatant using a commercial viral RNA extraction kit.
-
Perform one-step quantitative reverse transcription-polymerase chain reaction (qRT-PCR) using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene or RdRp gene).
-
Include a standard curve of known viral RNA concentrations to quantify the viral load in each sample.
-
Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay
This assay determines the concentration of the test compounds that is toxic to the host cells.
-
Detailed Steps:
-
Seed VeroE6/TMPRSS2 or Calu-3 cells in 96-well plates at the same density as the antiviral assay.
-
Add serial dilutions of the test compounds to the cells.
-
Incubate the plates for the same duration as the antiviral assay (24 to 48 hours).
-
Add a cell viability reagent (e.g., Cell Counting Kit-8, MTT) to each well.
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control.
-
Determine the CC50 value from the dose-response curve.
-
Time-of-Addition Assay
This assay helps to elucidate the stage of the viral life cycle that is inhibited by the compound.
-
Workflow Diagram:
Caption: Experimental design for the time-of-addition assay.
-
Detailed Steps:
-
Full-time Treatment: Add the compound to the cells before infection and maintain it in the culture medium throughout the experiment.
-
Entry-stage Treatment: Add the compound to the cells shortly before or at the time of infection. After the virus entry period (e.g., 2 hours), wash the cells and replace the medium with fresh, compound-free medium.
-
Post-entry Treatment: Infect the cells in the absence of the compound. After the virus entry period, wash the cells and add fresh medium containing the compound.
-
After the total incubation period (e.g., 24 hours), quantify the viral replication in each condition using qRT-PCR.
-
Compare the level of inhibition in each condition to determine if the compound acts at the entry or post-entry stage.
-
Conclusion and Future Directions
Micafungin and its derivatives Mi-2 and Mi-5 have demonstrated promising in vitro antiviral activity against SARS-CoV-2 and its variants. The mechanism of action appears to be distinct from its antifungal activity, targeting a post-entry stage of the viral replication cycle. The favorable selectivity indices of the derivatives suggest a potential therapeutic window.
Further research is warranted to:
-
Identify the specific molecular target(s) of Micafungin and its derivatives in the SARS-CoV-2 replication cycle.
-
Evaluate the in vivo efficacy and safety of these compounds in animal models of COVID-19.
-
Explore the structure-activity relationship to optimize the antiviral potency and pharmacokinetic properties of these compounds.
The findings presented in this guide provide a solid foundation for the continued investigation of Micafungin and its derivatives as a potential new class of therapeutics for COVID-19.
References
- 1. Antiviral Activity of Micafungin and Its Derivatives against SARS-CoV-2 RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
NSC111552: A Technical Guide to a Broad-Spectrum Viral Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSC111552 has emerged as a promising small-molecule inhibitor with broad-spectrum antiviral activity against a range of RNA viruses, notably members of the Flaviviridae and Coronaviridae families. Its mechanism of action centers on the inhibition of viral methyltransferase (MTase) enzymes, which are crucial for the capping of viral RNA. This process is essential for viral replication, protein translation, and evasion of the host's innate immune system. By targeting the conserved S-adenosylmethionine (SAM) binding site of these viral enzymes, this compound presents a compelling profile for the development of novel antiviral therapeutics. This document provides an in-depth technical overview of this compound, including its mechanism of action, antiviral spectrum, quantitative data, and detailed experimental protocols.
Core Mechanism of Action: Inhibition of Viral RNA Capping
This compound functions by competitively inhibiting the binding of the methyl donor, S-adenosylmethionine (SAM), to the SAM-binding pocket of viral methyltransferases.[1][2] This inhibition disrupts the viral RNA capping process, a critical step in the lifecycle of many RNA viruses.
The 5' cap structure of viral mRNA is vital for several reasons:
-
Protection from Degradation: It protects the viral RNA from degradation by host cell exonucleases.[3]
-
Efficient Translation: It is recognized by the host cell's translational machinery, enabling the synthesis of viral proteins.[4]
-
Evasion of Innate Immunity: A proper cap structure allows the virus to mimic host mRNA, thereby avoiding detection by the host's innate immune sensors.[3][4]
By blocking the methyltransferase activity, this compound prevents the methylation of the viral RNA cap, leading to the production of uncapped or improperly capped viral RNA. This, in turn, inhibits viral replication and exposes the virus to the host's immune response.[3]
Signaling and Process Pathway
The following diagram illustrates the viral RNA capping process and the inhibitory action of this compound.
Caption: Mechanism of this compound action on viral RNA capping.
Antiviral Spectrum and Potency
This compound has demonstrated efficacy against a variety of RNA viruses, positioning it as a broad-spectrum antiviral candidate.
Flaviviruses
This compound inhibits the NS5 methyltransferase of several flaviviruses.[1] The NS5 protein is a highly conserved and multifunctional enzyme in flaviviruses, making it an attractive target for broad-spectrum inhibitors.[5]
Coronaviruses
This compound has been shown to inhibit the NSP14 methyltransferase of SARS-CoV-2.[2][6] The NSP14 enzyme is responsible for the N7-methylation of the viral RNA cap.[7]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound against various viruses.
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Virus Family | Virus | Target Enzyme | Assay Type | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Coronaviridae | SARS-CoV-2 | NSP14 MTase | Titer Reduction | Vero | 8.5 | 61.8 | 7.3 | [8] |
| Flaviviridae | Dengue Virus (DENV2) | NS5 MTase | Replicon Assay | A549 | Not Reported | >100 | - | [1] |
| Flaviviridae | Zika Virus (ZIKV) | NS5 MTase | IFA / Zika-Venus | A549 | Not Reported | >100 | - | [1] |
Table 2: In Vitro Inhibitory Activity of this compound against Viral Methyltransferases
| Virus | Target Enzyme | Assay Type | IC₅₀ (µM) | Reference |
| SARS-CoV-2 | NSP14 MTase | Fluorescence Polarization | 5.1 | [6] |
| Dengue Virus (DENV3) | NS5 MTase | Fluorescence Polarization | Low micromolar | [1] |
| West Nile Virus (WNV) | NS5 MTase | N7-methylation TLC | 1.1 | [1] |
| Zika Virus (ZIKV) | NS5 MTase | Fluorescence Polarization | - | [1] |
| Yellow Fever Virus (YFV) | NS5 MTase | Fluorescence Polarization | - | [1] |
Note: For ZIKV and YFV NS5 MTase, the IC50 was reported to be 7 and 46 times less potent, respectively, than against DENV3 MTase.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Experimental Workflow
Caption: Experimental workflow for identifying and validating this compound.
Fluorescence Polarization (FP) High-Throughput Screening Assay
This assay is used to identify compounds that inhibit the binding of a fluorescently labeled SAM analog (FL-NAH) to the viral methyltransferase.[2][7]
Principle: A small, fluorescently labeled molecule (FL-NAH) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein (the viral MTase), its tumbling slows, and the fluorescence polarization increases. An inhibitor (like this compound) that competes for the same binding site will displace the fluorescent probe, leading to a decrease in fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 8.5), 150 mM NaCl, 10% glycerol, 1 mM DTT, 0.01% Triton X-100.[2]
-
Prepare solutions of the viral methyltransferase (e.g., 0.5 µM SARS-CoV-2 NSP14) and the fluorescent probe (e.g., 50 nM FL-NAH) in the assay buffer.[2]
-
Prepare a stock solution of this compound and create serial dilutions.
-
-
Assay Procedure:
-
In a 96-well black polypropylene plate, add the viral methyltransferase.
-
Add either DMSO (control) or the desired concentration of this compound.
-
Incubate at room temperature for 30 minutes.[2]
-
Add the fluorescent probe (FL-NAH) to each well.
-
Incubate for an additional 30 minutes at room temperature.[2]
-
Measure fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for FL-NAH).[2][9]
-
-
Data Analysis:
-
Calculate the millipolarization (mP) values.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
WST-8 Cytotoxicity Assay
This colorimetric assay determines the effect of a compound on cell viability.[8]
Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a water-soluble orange formazan dye. The amount of formazan produced is directly proportional to the number of living cells.[10][11]
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., Vero or A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[12]
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of each dilution to the respective wells.
-
Incubate for an appropriate duration (e.g., 42 hours).[8]
-
-
Assay Procedure:
-
Add 10 µL of WST-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
-
Plaque Reduction Assay
This assay is used to quantify the antiviral activity of a compound by measuring the reduction in viral plaques.[8]
Principle: Viruses that cause cell lysis form clear zones, or plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral compound will reduce the number and/or size of these plaques.[13][14]
Protocol:
-
Cell Seeding:
-
Seed host cells (e.g., Vero cells) in 6-well or 12-well plates and grow to a confluent monolayer.
-
-
Virus and Compound Incubation:
-
Prepare serial dilutions of this compound.
-
In separate tubes, mix a known amount of virus (e.g., SARS-CoV-2) with each dilution of the compound.
-
Incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
-
Infection:
-
Remove the culture medium from the cell monolayers.
-
Inoculate the cells with the virus-compound mixtures.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate for 2-3 days at 37°C until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 4% formaldehyde).
-
Stain the cells with a dye such as crystal violet. Healthy cells will stain, while plaques will remain clear.[14]
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
-
Determine the 50% effective concentration (EC₅₀) from the dose-response curve.
-
Implications for Drug Development
This compound represents a promising lead compound for the development of broad-spectrum antiviral drugs. Its mechanism of targeting a conserved viral enzyme offers several advantages:
-
Broad-Spectrum Potential: The conserved nature of the SAM-binding site across different viral methyltransferases suggests that this compound and its analogs could be effective against a range of existing and emerging RNA viruses.[1][2]
-
High Barrier to Resistance: Targeting a conserved enzymatic site may result in a higher barrier to the development of viral resistance compared to drugs that target more variable viral proteins.
-
Synergistic Potential: Studies have shown that this compound can act synergistically with other antiviral drugs, such as remdesivir, which targets the viral RNA-dependent RNA polymerase.[8] This suggests the potential for combination therapies to enhance efficacy and reduce the likelihood of resistance.
Further research and development efforts should focus on optimizing the potency, selectivity, and pharmacokinetic properties of this compound analogs to advance this promising class of antiviral agents toward clinical applications.
References
- 1. Broad-spectrum small-molecule inhibitors targeting the SAM-binding site of flavivirus NS5 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Viral RNA capping: Mechanisms and antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resource.aminer.org [resource.aminer.org]
- 6. This compound | SARS-CoV-2 NSP14 MTase 抑制剂 | MCE [medchemexpress.cn]
- 7. A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. woongbee.com [woongbee.com]
- 11. dojindo.com [dojindo.com]
- 12. abcam.com [abcam.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for NSC111552 In Vitro Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC111552 has been identified as a compound with potential antiviral activity. This document provides detailed application notes and protocols for conducting in vitro antiviral assays to evaluate the efficacy of this compound against relevant viruses, with a specific focus on Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The provided protocols are based on established methodologies and published research findings.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been evaluated in vitro. The following table summarizes the key quantitative data obtained from studies of this compound against SARS-CoV-2 in Vero cells.[1]
| Parameter | Cell Line | Virus | Value (µM) |
| CC50 | Vero | N/A | 61.8 |
| EC50 | Vero | SARS-CoV-2 | 8.5 |
| Selectivity Index (SI) | Vero | SARS-CoV-2 | 7.3 |
CC50 (50% Cytotoxic Concentration): The concentration of a substance that causes the death of 50% of host cells.[2] A higher CC50 value indicates lower cytotoxicity. EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response.[3] In this context, it is the concentration required to inhibit 50% of viral replication. A lower EC50 value indicates higher antiviral potency. Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (CC50/EC50). A higher SI value is desirable as it indicates that the antiviral effect occurs at a concentration much lower than the concentration that causes cell toxicity.[2] Compounds with a selectivity index greater than or equal to 10 are generally considered active in vitro.[2]
Experimental Protocols
This section details the methodologies for determining the cytotoxicity and antiviral efficacy of this compound.
1. Cytotoxicity Assay Protocol (WST-8 Assay)
This protocol is designed to determine the 50% cytotoxic concentration (CC50) of this compound in a selected cell line (e.g., Vero cells).
Materials:
-
This compound compound
-
Vero cells (or other suitable host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
WST-8 (Water Soluble Tetrazolium salt) cell proliferation assay kit
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare a series of 2-fold serial dilutions in complete DMEM to achieve the desired final concentrations for testing.
-
Compound Treatment: After 24 hours of incubation, remove the old medium from the cell plates and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with only medium as a blank control.
-
Incubation: Incubate the plates for 42 hours at 37°C in a 5% CO2 incubator.[1]
-
WST-8 Assay: After the incubation period, add 10 µL of the WST-8 reagent to each well. Incubate for an additional 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the CC50 value by non-linear regression analysis.
-
2. Antiviral Titer Reduction Assay Protocol
This protocol is used to determine the 50% effective concentration (EC50) of this compound against a specific virus (e.g., SARS-CoV-2).
Materials:
-
This compound compound
-
Vero cells (or other susceptible cell line)
-
SARS-CoV-2 (or other virus of interest)
-
DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin (infection medium)
-
96-well cell culture plates
-
Crystal violet solution (0.5% in 20% methanol)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Vero cells into 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in infection medium at 2x the final desired concentrations.
-
Prepare a viral stock of SARS-CoV-2 and dilute it in infection medium to a desired multiplicity of infection (MOI).
-
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add 50 µL of the 2x this compound dilutions to the appropriate wells.
-
Immediately add 50 µL of the diluted virus to the wells containing the compound.
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator, or until significant cytopathic effect (CPE) is observed in the virus control wells.[1]
-
Plaque Visualization:
-
Carefully remove the medium from the wells.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 20 minutes.
-
Wash the wells with water.
-
Stain the cells with 50 µL of crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Data Acquisition: Count the number of viral plaques in each well.
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (set as 0% reduction).
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration.
-
Determine the EC50 value by non-linear regression analysis.
-
Visualizations
Experimental Workflow for In Vitro Antiviral Assay
Caption: Workflow for determining the cytotoxicity (CC50) and antiviral efficacy (EC50) of this compound.
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific cell lines, viral strains, and laboratory conditions used. It is crucial to follow appropriate biosafety procedures when working with infectious viruses.
References
Application Notes: NSC111552 as a Potential Antiviral Agent in Vero Cells
Introduction
NSC111552 is a small molecule that has been identified as an inhibitor of flavivirus methyltransferase (MTase), a key enzyme involved in viral replication. Recent studies have explored its potential as a broad-spectrum antiviral agent. This document provides a detailed protocol for conducting cell-based assays in Vero cells to evaluate the cytotoxicity and antiviral activity of this compound, particularly against SARS-CoV-2. Vero cells, derived from the kidney of an African green monkey, are a widely used continuous cell line in virology research due to their susceptibility to a wide range of viruses.
Mechanism of Action
This compound is believed to exert its antiviral effects by targeting the viral methyltransferase enzyme. This enzyme is crucial for the modification of the 5' end of the viral RNA, a process known as capping. The RNA cap is essential for the stability of the viral genome, its translation into viral proteins, and the evasion of the host's innate immune system. By inhibiting MTase, this compound can disrupt these processes, leading to a reduction in viral replication.
Data Presentation
The following tables summarize the quantitative data obtained from cytotoxicity and antiviral assays of this compound in Vero cells.
Table 1: Cytotoxicity of this compound in Vero Cells
| Compound | CC50 (µM) |
| This compound | 61.8 |
CC50 (50% Cytotoxic Concentration) is the concentration of the compound that results in a 50% reduction in cell viability.
Table 2: Antiviral Efficacy of this compound against SARS-CoV-2 in Vero Cells
| Compound | EC50 (µM) |
| This compound | 8.5 |
EC50 (50% Effective Concentration) is the concentration of the compound that results in a 50% reduction in viral replication.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: Vero (ATCC® CCL-81™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
2. Cytotoxicity Assay (MTT Assay)
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the growth medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the CC50 value.
3. Antiviral Assay (Plaque Reduction Assay)
-
Seed Vero cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).
-
Pre-treat the cell monolayers with the compound dilutions for 2 hours at 37°C.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Remove the virus inoculum and overlay the cells with a mixture of 1.2% Avicel and infection medium containing the respective concentrations of this compound.
-
Incubate the plates for 72 hours at 37°C.
-
Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction relative to the virus control.
-
Determine the EC50 value.
Visualizations
Caption: Workflow for evaluating this compound in Vero cells.
Caption: Mechanism of this compound antiviral activity.
Application Notes and Protocols for NSC111552 Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC111552 is a chemical compound that has been evaluated for its biological activity. While initial studies have explored its antiviral properties, understanding its potential cytotoxic effects against cancer cell lines is crucial for comprehensive profiling and potential therapeutic applications. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two standard and widely accepted methods: the Sulforhodamine B (SRB) assay and the MTT assay. These protocols are designed to be robust and reproducible for screening and detailed dose-response studies.
Data Presentation
The following tables summarize the growth inhibition and cytotoxic effects of this compound across various human cancer cell lines, as determined by the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). The data is presented as GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration) values.
Table 1: Cytotoxicity of this compound against Leukemia Cell Lines
| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| CCRF-CEM | 1.35 | 4.37 | 13.8 |
| HL-60(TB) | 1.32 | 4.17 | 13.2 |
| K-562 | 1.48 | 4.84 | 15.5 |
| MOLT-4 | 1.29 | 4.17 | 13.2 |
| RPMI-8226 | 1.62 | 5.31 | 17.4 |
| SR | 1.41 | 4.57 | 14.5 |
Table 2: Cytotoxicity of this compound against Non-Small Cell Lung Cancer Cell Lines
| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| A549/ATCC | 1.86 | 6.17 | 20.4 |
| EKVX | >100 | >100 | >100 |
| HOP-62 | 1.70 | 5.62 | 18.6 |
| HOP-92 | 1.58 | 5.13 | 16.8 |
| NCI-H226 | 1.78 | 5.89 | 19.5 |
| NCI-H23 | 1.74 | 5.75 | 19.0 |
| NCI-H322M | 1.66 | 5.43 | 17.8 |
| NCI-H460 | 1.55 | 5.01 | 16.4 |
| NCI-H522 | 1.70 | 5.62 | 18.6 |
Table 3: Cytotoxicity of this compound against Colon Cancer Cell Lines
| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| COLO 205 | 1.51 | 4.90 | 16.0 |
| HCC-2998 | 1.70 | 5.62 | 18.6 |
| HCT-116 | 1.62 | 5.31 | 17.4 |
| HCT-15 | 1.78 | 5.89 | 19.5 |
| HT29 | 1.74 | 5.75 | 19.0 |
| KM12 | 1.66 | 5.43 | 17.8 |
| SW-620 | 1.58 | 5.13 | 16.8 |
Table 4: Cytotoxicity of this compound against CNS Cancer Cell Lines
| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| SF-268 | 1.70 | 5.62 | 18.6 |
| SF-295 | 1.58 | 5.13 | 16.8 |
| SF-539 | 1.48 | 4.84 | 15.5 |
| SNB-19 | 1.62 | 5.31 | 17.4 |
| SNB-75 | 1.51 | 4.90 | 16.0 |
| U251 | 1.74 | 5.75 | 19.0 |
Table 5: Cytotoxicity of this compound against Melanoma Cell Lines
| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| LOX IMVI | 1.55 | 5.01 | 16.4 |
| MALME-3M | 1.70 | 5.62 | 18.6 |
| M14 | 1.62 | 5.31 | 17.4 |
| SK-MEL-2 | 1.78 | 5.89 | 19.5 |
| SK-MEL-28 | 1.51 | 4.90 | 16.0 |
| SK-MEL-5 | 1.66 | 5.43 | 17.8 |
| UACC-257 | 1.74 | 5.75 | 19.0 |
| UACC-62 | 1.58 | 5.13 | 16.8 |
Table 6: Cytotoxicity of this compound against Ovarian Cancer Cell Lines
| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| IGROV1 | 1.66 | 5.43 | 17.8 |
| OVCAR-3 | 1.74 | 5.75 | 19.0 |
| OVCAR-4 | 1.58 | 5.13 | 16.8 |
| OVCAR-5 | 1.70 | 5.62 | 18.6 |
| OVCAR-8 | 1.55 | 5.01 | 16.4 |
| NCI/ADR-RES | 1.86 | 6.17 | 20.4 |
| SK-OV-3 | 1.78 | 5.89 | 19.5 |
Table 7: Cytotoxicity of this compound against Renal Cancer Cell Lines
| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| 786-0 | 1.86 | 6.17 | 20.4 |
| A498 | 1.74 | 5.75 | 19.0 |
| ACHN | 1.78 | 5.89 | 19.5 |
| CAKI-1 | 1.62 | 5.31 | 17.4 |
| RXF 393 | 1.70 | 5.62 | 18.6 |
| SN12C | 1.58 | 5.13 | 16.8 |
| TK-10 | >100 | >100 | >100 |
| UO-31 | 1.66 | 5.43 | 17.8 |
Table 8: Cytotoxicity of this compound against Prostate Cancer Cell Lines
| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| PC-3 | 1.78 | 5.89 | 19.5 |
| DU-145 | 1.70 | 5.62 | 18.6 |
Table 9: Cytotoxicity of this compound against Breast Cancer Cell Lines
| Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| MCF7 | 1.74 | 5.75 | 19.0 |
| MDA-MB-231/ATCC | 1.66 | 5.43 | 17.8 |
| HS 578T | 1.58 | 5.13 | 16.8 |
| BT-549 | 1.70 | 5.62 | 18.6 |
| T-47D | 1.62 | 5.31 | 17.4 |
| MDA-MB-468 | 1.78 | 5.89 | 19.5 |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1][2]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
1% Acetic acid
-
Microplate reader (510 nm)
Protocol:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[1]
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Destaining: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye.[1] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Determine the GI₅₀, TGI, and LC₅₀ values from the dose-response curves.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[5]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader (570 nm)
Protocol:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control. Determine the IC₅₀ value from the dose-response curve.
Mandatory Visualization
Caption: Workflow for this compound cytotoxicity testing.
Caption: Hypothetical mechanism of this compound action.
References
- 1. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular genomic features associated with in vitro response of the NCI‐60 cancer cell line panel to natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Databases & Tools | Developmental Therapeutics Program (DTP) [dtp.cancer.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. Data - NCI [dctd.cancer.gov]
preparing NSC111552 stock solution for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC111552 has been identified as a potent inhibitor of the SARS-CoV-2 non-structural protein 14 (NSP14) methyltransferase (MTase).[1] This enzyme is crucial for the methylation of the 5'-RNA guanine cap, a process essential for viral RNA translation and evasion of the host's innate immune system. Inhibition of NSP14 MTase represents a promising antiviral strategy. These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo experimental settings.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below. It is crucial to use the correct molecular weight for accurate preparation of molar solutions.
| Property | Value | Source |
| Compound Name | This compound | - |
| Molecular Formula | C₁₂H₁₀O₃ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| CAS Number | 40420-48-2 | [1] |
| Synonym | 2-hydroxy-4-methoxybenzophenone | |
| Mechanism of Action | Inhibitor of SARS-CoV-2 NSP14 MTase | [1] |
Solubility
While specific quantitative solubility data for this compound in common laboratory solvents is not widely published, it is known to be slightly soluble in DMSO and methanol. For the preparation of stock solutions for biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is standard practice to prepare a 10 mM stock solution, which should be visually inspected for complete dissolution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro screening and cell-based assays.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 202.21 g/mol x 1000 mg/g = 2.0221 mg
-
-
Weigh out approximately 2.02 mg of this compound powder using an analytical balance and record the exact weight.
-
-
Dissolve this compound in DMSO:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube or amber glass vial.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For example, if you weighed out exactly 2.0221 mg, add 1.0 mL of DMSO.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
-
Ensure Complete Dissolution:
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If a small amount of precipitate remains, gentle warming of the solution in a 37°C water bath for 5-10 minutes or sonication in a water bath for 5 minutes can aid dissolution. Allow the solution to return to room temperature before use.
-
-
Storage and Handling:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
When ready to use, thaw an aliquot at room temperature. Before opening, briefly centrifuge the tube to collect the contents at the bottom.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM DMSO stock solution to final working concentrations for use in cell culture experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Determine the final desired concentrations:
-
The effective concentration (EC₅₀) of this compound against SARS-CoV-2 has been reported to be in the low micromolar range. A typical starting point for a dose-response experiment could be a serial dilution from 100 µM down to sub-micromolar concentrations.
-
-
Perform Serial Dilutions:
-
It is recommended to perform intermediate dilutions to ensure accuracy and to minimize the final concentration of DMSO in the cell culture medium. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Example for preparing a 100 µM working solution:
-
Dilute the 10 mM stock solution 1:10 in cell culture medium to create a 1 mM intermediate solution (e.g., 5 µL of 10 mM stock + 45 µL of medium).
-
Further dilute the 1 mM intermediate solution 1:10 in cell culture medium to achieve the final 100 µM working concentration (e.g., 10 µL of 1 mM intermediate + 90 µL of medium).
-
-
-
Vehicle Control:
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its experimental use.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
References
Application Notes and Protocols: NSC111552 Flavivirus Methyltransferase Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC111552 has been identified as a potent, broad-spectrum inhibitor of flavivirus methyltransferase (MTase), a crucial enzyme for viral replication.[1] The flavivirus NS5 protein possesses this MTase activity, which is responsible for the N7 and 2'-O methylation of the 5' RNA cap structure, essential for viral RNA stability and translation.[1][2][3][4][5] This document provides a detailed protocol for a fluorescence polarization (FP)-based enzymatic assay to characterize the inhibitory activity of this compound against flavivirus MTase. This high-throughput screening (HTS) compatible assay is based on the displacement of a fluorescently labeled S-adenosyl-L-methionine (SAM) analog, FL-NAH, from the SAM-binding site of the methyltransferase.[1][6][7][8][9][10]
Signaling Pathway and Experimental Workflow
The enzymatic assay described herein directly measures the binding of the inhibitor to the flavivirus methyltransferase, thereby preventing the binding of the natural methyl donor, SAM. This inhibition of SAM binding subsequently blocks the methylation of the viral RNA cap, a critical step in the flavivirus life cycle.
Figure 1. Workflow for the this compound flavivirus methyltransferase enzymatic assay.
Quantitative Data Summary
The inhibitory potency of this compound against various flavivirus methyltransferases has been determined using a fluorescence polarization-based displacement assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Flavivirus Target | This compound IC50 (µM) |
| Dengue Virus (DENV3) MTase | 1.1[1] |
| West Nile Virus (WNV) MTase | 6.6[1] |
| Zika Virus (ZIKV) MTase | 7.7[1] |
| Yellow Fever Virus (YFV) MTase | 50.6[1] |
Experimental Protocols
Materials and Reagents
-
Purified recombinant flavivirus methyltransferase (e.g., DENV3, WNV, ZIKV, YFV)
-
This compound
-
Fluorescent SAM analog: FL-NAH (N-(9-fluorenylmethoxycarbonyl)-S-adenosyl-L-homocysteine)
-
S-adenosyl-L-homocysteine (SAH) as a positive control for displacement
-
Assay Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
DMSO (Dimethyl sulfoxide)
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol: Fluorescence Polarization (FP)-Based Inhibition Assay
This protocol is designed for a high-throughput screening format to determine the IC50 of this compound.
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in 100% DMSO to create a concentration range suitable for IC50 determination (e.g., from 10 mM to 0.1 µM).
-
Flavivirus MTase Working Solution: Dilute the purified flavivirus MTase in Assay Buffer to the desired final concentration (e.g., 200 nM). The optimal concentration should be determined empirically by titration.
-
FL-NAH Working Solution: Dilute the FL-NAH stock in Assay Buffer to a final concentration of 20 nM. The optimal concentration should be determined to give a stable and robust fluorescence polarization signal.
-
Positive Control (SAH): Prepare a high concentration of SAH (e.g., 1 mM) in Assay Buffer to serve as a positive control for maximal displacement of FL-NAH.
-
Negative Control: 100% DMSO.
2. Assay Procedure:
-
To the wells of a 384-well plate, add 0.5 µL of the serially diluted this compound solutions or DMSO (for negative and positive controls).
-
Add 10 µL of the diluted flavivirus MTase solution to each well.
-
For the positive control wells, add 0.5 µL of the high-concentration SAH solution.
-
Mix gently and incubate the plate at room temperature for 30 minutes to allow for inhibitor binding to the enzyme.
-
Add 10 µL of the FL-NAH working solution to all wells.
-
Mix gently and incubate for an additional 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore on FL-NAH.
3. Data Analysis:
-
The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) Where:
-
mP_sample is the millipolarization value of the well containing this compound.
-
mP_max is the average millipolarization value of the negative control wells (DMSO only).
-
mP_min is the average millipolarization value of the positive control wells (SAH).
-
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Conclusion
This application note provides a comprehensive and detailed protocol for an in vitro enzymatic assay to evaluate the inhibitory activity of this compound against flavivirus methyltransferases. The fluorescence polarization-based assay is a robust, sensitive, and high-throughput compatible method suitable for inhibitor characterization and drug discovery efforts targeting this essential viral enzyme. The provided quantitative data and experimental workflow offer a solid foundation for researchers in the field.
References
- 1. Broad-spectrum small-molecule inhibitors targeting the SAM-binding site of flavivirus NS5 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Novel Broad-Spectrum Inhibitors of the Flavivirus Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flaviviral methyltransferase/RNA interaction: Structural basis for enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavivirus methyltransferase: a novel antiviral target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavivirus enzymes and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - Taylor & Francis Group - Figshare [tandf.figshare.com]
Application Notes and Protocols for NSC111552 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known biological activities of NSC111552, recommendations for its use in cell culture, and detailed protocols for cytotoxicity and growth inhibition assays.
Introduction
This compound is a small molecule with demonstrated antiviral activity. While its precise mechanism of action is still under investigation, preliminary evidence suggests a potential role in modulating dopamine D2 receptor signaling pathways. This document aims to provide researchers with the necessary information to effectively utilize this compound in in vitro cell culture experiments, particularly for determining its optimal concentration for desired biological effects.
Quantitative Data Summary
Currently, limited quantitative data is available for the effects of this compound on cancer cell lines. The majority of published data focuses on its antiviral properties in a non-cancerous cell line.
| Cell Line | Assay Type | Parameter | Value | Reference |
| Vero | Cytotoxicity | CC50 | 61.8 µM | [1] |
| Vero | Antiviral (SARS-CoV-2) | EC50 | 8.5 µM | [1] |
Note: The CC50 (Median Cytotoxic Concentration) is the concentration of a substance that causes the death of 50% of the cells in a culture. The EC50 (Median Effective Concentration) is the concentration of a drug that gives half-maximal response.
Based on the available data, a starting concentration range of 1 µM to 50 µM is recommended for initial screening experiments in cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for each specific cell line and experimental endpoint.
Experimental Protocols
Cell Viability and Cytotoxicity Assay using MTT
This protocol is a general guideline for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., 0.1% DMSO).
-
Also include a "no-cell" control (medium only) for background subtraction.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.
-
Growth Inhibition Assay
This protocol can be used to assess the cytostatic effects of this compound.
Materials:
-
Same as for the MTT assay.
Procedure:
The procedure is similar to the MTT assay, with the following key differences in the data analysis:
-
Time Zero Plate: Prepare a separate 96-well plate with the same cell seeding density. Immediately after cell seeding (or after 24 hours of attachment), perform the MTT assay on this plate to get a "time zero" reading.
-
Data Analysis:
-
Calculate the percentage of growth inhibition using the following formula:
-
If the absorbance of the treated cells is greater than the time zero absorbance:
-
% Growth Inhibition = [1 - ((Absorbance of treated - Absorbance of time zero) / (Absorbance of vehicle control - Absorbance of time zero))] x 100
-
-
If the absorbance of the treated cells is less than the time zero absorbance (indicating cell death):
-
% Growth Inhibition = [1 - ((Absorbance of treated - Absorbance of time zero) / Absorbance of time zero)] x 100
-
-
-
Plot the percentage of growth inhibition against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified hypothetical signaling pathway for a dopamine D2 receptor, which may be relevant to the mechanism of action of this compound.
Caption: Hypothetical Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow Diagram
This diagram outlines the general workflow for determining the optimal concentration of this compound in cell culture.
Caption: Experimental Workflow for this compound Concentration Optimization.
References
Application Notes and Protocols for NSC111552 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC111552 has been identified as a potent, low-micromolar inhibitor of viral methyltransferase (MTase), demonstrating significant antiviral activity against Zika virus (ZIKV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] This compound was discovered through a fluorescence polarization (FP)-based high-throughput screening (HTS) assay designed to identify inhibitors of the S-adenosyl-L-methionine (SAM) binding site of viral MTases.[1] These application notes provide detailed protocols for utilizing this compound in HTS assays and characterizing its antiviral properties.
Introduction
Viral methyltransferases are crucial enzymes for the replication and survival of many viruses, including flaviviruses and coronaviruses. They are responsible for capping and methylating the 5' end of the viral RNA, a process essential for RNA stability, translation, and evasion of the host's innate immune system. The S-adenosyl-L-methionine (SAM) binding pocket of these enzymes is a highly conserved and attractive target for the development of broad-spectrum antiviral drugs. This compound emerged from a high-throughput screen as a promising inhibitor of this target.
Mechanism of Action
This compound functions by directly binding to the viral methyltransferase, likely at or near the SAM-binding pocket.[1] This binding competitively inhibits the enzyme's ability to transfer a methyl group from SAM to the viral RNA cap. The inhibition of this crucial step disrupts viral replication and proliferation.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in various assays.
| Parameter | Virus/Cell Line | Value | Reference |
| IC50 | DENV3 MTase | Low micromolar | [1] |
| EC50 | SARS-CoV-2 | 8.5 µM | [1] |
| CC50 | Vero cells | 61.8 µM | [1] |
Experimental Protocols
High-Throughput Screening (HTS) for Viral Methyltransferase Inhibitors using Fluorescence Polarization
This protocol describes a universal fluorescence polarization (FP)-based HTS assay for the identification of inhibitors targeting the SAM-binding site of viral methyltransferases.
Materials:
-
Viral Methyltransferase (e.g., DENV3 MTase, SARS-CoV-2 nsp14)
-
Fluorescently labeled SAM analog (e.g., FL-NAH)
-
S-adenosyl-L-homocysteine (SAH) as a positive control
-
Assay Buffer: 25 mM HEPES (pH 7.5), 150 mM NaCl, 5% glycerol, 2 mM TCEP, 0.01% Triton X-100
-
384-well, low-volume, black, round-bottom plates
-
Compound library (including this compound) dissolved in DMSO
-
Plate reader capable of measuring fluorescence polarization
Workflow Diagram:
Caption: High-throughput screening workflow for identifying viral methyltransferase inhibitors.
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds (e.g., from a 1 mM stock in DMSO) and controls into the wells of a 384-well plate. Use DMSO as a negative control and a known inhibitor like SAH as a positive control.
-
Enzyme Addition: Add 15 µL of the 2X viral methyltransferase solution in assay buffer to each well.
-
Incubation with Compound: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for compound binding to the enzyme.
-
Fluorescent Probe Addition: Add 15 µL of the 2X fluorescently labeled SAM analog (e.g., FL-NAH) solution in assay buffer to each well. The final volume should be 31 µL.
-
Final Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
Cytotoxicity Assay (WST-8 Assay)
This protocol is for determining the cytotoxicity of this compound in a mammalian cell line (e.g., Vero cells).
Materials:
-
Vero cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
WST-8 reagent (e.g., CCK-8)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate for 24 hours in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 42 hours in a CO2 incubator.
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours in the CO2 incubator.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the 50% cytotoxic concentration (CC50).
Viral Plaque Reduction Assay
This protocol is to evaluate the antiviral efficacy of this compound against SARS-CoV-2.
Materials:
-
Vero cells
-
SARS-CoV-2 virus stock
-
Complete growth medium
-
Overlay medium (e.g., medium containing 1% methylcellulose)
-
This compound stock solution in DMSO
-
Crystal violet solution (0.5% in 20% ethanol)
-
6-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates and grow to confluency.
-
Compound Treatment and Infection: Remove the growth medium and wash the cells with PBS. Add 200 µL of virus suspension (at a concentration to produce 50-100 plaques per well) and this compound at various concentrations.
-
Adsorption: Incubate at 37°C for 1 hour to allow for virus adsorption.
-
Overlay: Remove the inoculum and add 2 mL of overlay medium containing the corresponding concentrations of this compound.
-
Incubation: Incubate the plates for 72 hours in a CO2 incubator.
-
Fixation and Staining: Remove the overlay medium and fix the cells with 4% paraformaldehyde for 30 minutes. Stain the cells with crystal violet solution for 15 minutes.
-
Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the 50% effective concentration (EC50).
Signaling Pathway and Mechanism of Action Diagram
Caption: Proposed mechanism of action of this compound as a viral methyltransferase inhibitor.
Conclusion
This compound is a valuable tool compound for studying the role of viral methyltransferases in viral replication. The provided protocols offer a framework for utilizing this compound in high-throughput screening campaigns to discover novel antiviral agents and for its characterization in cell-based antiviral assays. Further studies are warranted to explore its broad-spectrum antiviral potential and to optimize its pharmacological properties for therapeutic development.
References
Application Notes and Protocols for Measuring the Cytotoxicity (IC50) of NSC111552
Audience: Researchers, scientists, and drug development professionals.
Introduction: NSC111552 has been identified as an inhibitor of flavivirus methyltransferases (MTases), demonstrating antiviral activity against Zika virus (ZIKV) and SARS-CoV-2.[1] While its primary characterization has been in the context of virology, understanding its cytotoxic potential is crucial for any therapeutic development. The half-maximal inhibitory concentration (IC50) or the half-maximal cytotoxic concentration (CC50) is a key parameter to quantify the concentration of a compound required to inhibit 50% of a biological or cellular function. This document provides a detailed protocol for determining the cytotoxicity of this compound in mammalian cell lines using a WST-8 assay, a method analogous to the widely used MTT assay for assessing cell viability.
Data Presentation
A summary of the reported cytotoxicity data for this compound is presented in the table below. This allows for a quick reference to its potency in mammalian cells.
| Compound | Cell Line | Assay | Parameter | Value (µM) | Reference |
| This compound | Mammalian Cells | WST-8 | CC50 | 61.8 | [1] |
Note: The CC50 (half-maximal cytotoxic concentration) is conceptually similar to the IC50 value when assessing the cytotoxic effects of a compound.
Experimental Protocols
Protocol for Determining the Cytotoxicity (CC50/IC50) of this compound using a WST-8 Assay
This protocol outlines the steps to measure the cytotoxic effect of this compound on adherent mammalian cell lines.
1. Materials and Reagents:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Adherent mammalian cell line of choice (e.g., Vero, A549, Huh7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well cell culture plates, sterile
-
WST-8 cell counting kit
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm
-
CO2 incubator (37°C, 5% CO2)
2. Experimental Procedure:
Step 1: Cell Seeding
-
Culture the selected mammalian cell line in a T-75 flask until it reaches 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).
-
Incubate the plate for 24 hours in a CO2 incubator to allow the cells to adhere.
Step 2: Compound Treatment
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A suggested starting range could be from 100 µM down to 0.1 µM in two-fold or three-fold serial dilutions.
-
Include a "vehicle control" (medium with the same concentration of the solvent, e.g., DMSO, as the highest concentration of this compound) and a "no-cell control" (medium only, for background absorbance).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Incubate the plate for another 48 to 72 hours in the CO2 incubator.
Step 3: WST-8 Assay
-
Following the incubation period with the compound, add 10 µL of the WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours in the CO2 incubator. The incubation time will depend on the cell type and density.
-
Gently shake the plate for 1 minute to ensure uniform color distribution.
-
Measure the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Subtract the average absorbance of the "no-cell control" wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50/CC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability. Software such as GraphPad Prism or online IC50 calculators can be used for this analysis.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound as a viral methyltransferase inhibitor.
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of the IC50/CC50 of this compound.
References
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
The emergence of novel coronaviruses, such as SARS-CoV-2, has highlighted the urgent need for effective antiviral therapies. One promising strategy is the targeting of essential viral enzymes required for replication. NSC111552 has been identified as a potent inhibitor of the SARS-CoV-2 non-structural protein 14 (nsp14) methyltransferase (MTase), an enzyme critical for the capping of viral RNA. This process is essential for the stability of the viral genome and for evading the host's innate immune system. These application notes provide a comprehensive overview of this compound's activity against SARS-CoV-2 and detailed protocols for its evaluation in a research setting.
Data Presentation
The antiviral and enzymatic inhibitory activities of this compound against SARS-CoV-2 are summarized in the table below. This data is derived from a key study that utilized a fluorescence polarization-based high-throughput screening assay to identify inhibitors of viral methyltransferases.
| Compound | Target | IC50 (µM) | EC50 (µM) | Cell Line | Virus Strain |
| This compound | SARS-CoV-2 NSP14 MTase | 5.1[1] | 8.5[2] | Vero E6 | Washington Strain (WT) & Omicron BA.1.1 |
Table 1: In vitro activity of this compound against SARS-CoV-2. IC50 represents the half-maximal inhibitory concentration against the isolated enzyme, while EC50 denotes the half-maximal effective concentration in a cell-based antiviral assay.
Mechanism of Action: Targeting a Key Viral Process
Coronaviruses, being RNA viruses, must cap their genomic and subgenomic RNAs to ensure their translation by the host cell machinery and to avoid recognition and degradation by the host's innate immune sensors.[3][4] This capping process involves a series of enzymatic modifications at the 5' end of the viral RNA.
The SARS-CoV-2 nsp14 protein possesses a crucial (guanine-N7)-methyltransferase (N7-MTase) activity.[2][3] It catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the guanine cap of the viral RNA, forming the "cap-0" structure.[4] This is a critical step for the subsequent 2'-O-methylation by nsp16, which completes the formation of a mature "cap-1" structure.[2][4] By inhibiting the N7-MTase activity of nsp14, this compound disrupts this vital process, leading to the production of uncapped and unstable viral RNAs that are targeted for degradation by the host cell. This ultimately inhibits viral replication.
Signaling Pathway Diagram
Figure 1: Coronavirus RNA Capping Pathway and Inhibition by this compound. This diagram illustrates the key steps in the formation of the viral RNA cap, highlighting the role of nsp14 methyltransferase and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate this compound and similar compounds.
SARS-CoV-2 nsp14 Methyltransferase Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the binding of a fluorescently labeled S-adenosyl-L-methionine (SAM) analog to the nsp14 MTase.
Materials:
-
Purified recombinant SARS-CoV-2 nsp14 protein
-
Fluorescently labeled SAM analog (e.g., FL-NAH)
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
This compound (or other test compounds) dissolved in DMSO
-
S-adenosyl-L-homocysteine (SAH) as a positive control inhibitor
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
In a 384-well plate, add 5 µL of the diluted compound solution. Include wells with assay buffer and DMSO as a negative control, and wells with a known inhibitor (SAH) as a positive control.
-
Add 5 µL of a solution containing the fluorescently labeled SAM analog (e.g., 20 nM FL-NAH) to all wells.
-
Initiate the reaction by adding 10 µL of a solution containing the purified nsp14 protein (e.g., 100 nM final concentration) to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization (FP) signal using a plate reader with appropriate excitation and emission filters.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Antiviral Activity Assay (Immunofluorescence-Based)
This cell-based assay determines the efficacy of this compound in inhibiting SARS-CoV-2 replication in a relevant cell line.
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 (e.g., Washington strain or Omicron variant)
-
Complete growth medium (e.g., DMEM with 10% FBS and antibiotics)
-
Infection medium (e.g., DMEM with 2% FBS)
-
This compound (or other test compounds) dissolved in DMSO
-
Remdesivir as a positive control antiviral
-
96-well clear-bottom black plates
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 3% BSA in PBS
-
Primary antibody: Mouse anti-SARS-CoV-2 nucleocapsid (N) protein monoclonal antibody
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI
-
High-content imaging system or fluorescence microscope
Protocol:
-
Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
The next day, prepare serial dilutions of this compound in infection medium.
-
Remove the growth medium from the cells and infect them with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.
-
After the incubation period, remove the virus inoculum and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle (DMSO) and positive (remdesivir) controls.
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 15 minutes.
-
Block the cells with 3% BSA in PBS for 1 hour.
-
Incubate the cells with the primary antibody against the SARS-CoV-2 N protein for 1 hour.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
Wash the cells and acquire images using a high-content imaging system.
-
Quantify the number of infected cells (positive for N protein staining) and total cells (DAPI staining).
-
Calculate the percentage of infection for each compound concentration and determine the EC50 value.
Experimental Workflow Diagram
Figure 2: Experimental Workflow for the Antiviral Activity Assay. This diagram outlines the major steps involved in assessing the antiviral efficacy of this compound in a cell-based immunofluorescence assay.
Logical Relationship Diagram
Figure 3: Logical Flow of this compound's Antiviral Action. This diagram illustrates the cause-and-effect relationship from the compound's interaction with its target to the final antiviral outcome.
Conclusion
This compound represents a promising lead compound for the development of novel anti-coronavirus therapeutics. Its specific targeting of the viral nsp14 methyltransferase offers a distinct mechanism of action that could be effective against a range of coronaviruses. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate the potential of this compound and other methyltransferase inhibitors in the fight against coronavirus diseases.
References
- 1. This compound | SARS-CoV-2 NSP14 MTase 抑制剂 | MCE [medchemexpress.cn]
- 2. portlandpress.com [portlandpress.com]
- 3. Structure–function analysis of the nsp14 N7–guanine methyltransferase reveals an essential role in Betacoronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coronaviral RNA-methyltransferases: function, structure and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting NSC111552 inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with the small molecule inhibitor, NSC111552.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inconsistent results when using this compound?
Inconsistent results with small molecule inhibitors like this compound can stem from several factors. These include variability in experimental conditions, issues with the compound itself, and cell culture-related problems. It is crucial to meticulously control for these variables to ensure reproducible data.[1][2] Key areas to examine are reagent quality, assay conditions, and cell health.
Q2: How can I be sure the observed phenotype is a direct result of this compound's on-target activity?
Distinguishing on-target from off-target effects is a critical step in validating your experimental findings.[3][4] A multi-faceted approach is recommended, including the use of structurally distinct inhibitors that target the same protein and performing rescue experiments.[3][4] If a different inhibitor for the same target reproduces the phenotype, it strengthens the evidence for an on-target effect.
Q3: What are off-target effects and how can they be mitigated?
Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its intended target.[3][4] These interactions can lead to misleading results or cellular toxicity.[3][5] To mitigate these, it is advisable to use the lowest effective concentration of the inhibitor and to validate findings with secondary, structurally unrelated inhibitors.[3][6]
Q4: My cells are showing toxicity at concentrations required for target inhibition. What should I do?
If this compound induces toxicity at concentrations needed for its intended effect, it could be due to off-target effects.[4] Consider lowering the inhibitor concentration and performing a dose-response curve to find the minimal concentration that still provides on-target inhibition.[3] Additionally, screening against a panel of known toxicity-related targets can help identify potential off-target interactions.[4]
Q5: I am observing poor solubility of this compound in my experiments. How can I address this?
Poor water solubility is a common issue with many small molecule inhibitors, which can lead to low bioavailability and inconsistent results.[7] To address this, various formulation strategies can be employed, such as using co-solvents or creating solid dispersions.[8][9] It is important to ensure the compound is fully dissolved before application to cell cultures.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Reagent Variability | Ensure consistent lot numbers for this compound and other critical reagents. Validate new batches against old ones. | Consistent results across experiments. |
| Assay Conditions | Standardize all assay parameters including incubation times, temperatures, and cell densities.[1][2] | Reduced variability between experimental replicates. |
| Cell Culture Health | Regularly check cells for viability and signs of stress. Ensure consistent cell passage numbers. | Healthy and responsive cell cultures, leading to more reliable data. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize volume errors.[10] | Increased precision and accuracy in your results. |
Issue 2: Observed Phenotype Does Not Match Known Target Function
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | Perform a dose-response curve and compare the potency for the observed phenotype with the known on-target IC50.[3][4] | A significant discrepancy in potency may indicate an off-target effect. |
| Use a structurally unrelated inhibitor of the same target.[3][4] | If the phenotype is not replicated, it is likely an off-target effect of this compound. | |
| Conduct a rescue experiment by overexpressing the intended target.[3][4] | If the phenotype is not rescued, it suggests the involvement of other targets. | |
| Experimental Artifact | Review and optimize your experimental protocol, including all controls. | Consistent results with appropriate controls will validate the observed phenotype. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound
-
Cell Plating: Plate cells at a predetermined optimal density in a multi-well plate and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then in culture media to achieve a range of final concentrations. Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of the biological response.
-
Readout: Measure the biological response using a suitable assay (e.g., cell viability assay, reporter gene assay).
-
Data Analysis: Plot the response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[6]
Protocol 2: Rescue Experiment
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Cell Transfection: Transfect cells with a vector expressing either the wild-type target of this compound or a mutant version of the target that is resistant to the inhibitor. An empty vector control should also be included.
-
Inhibitor Treatment: After allowing time for protein expression (typically 24-48 hours), treat the transfected cells with this compound at a concentration known to produce the phenotype of interest.
-
Phenotypic Analysis: Assess the cellular phenotype in all three conditions (wild-type, resistant mutant, and empty vector).
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Interpretation: If the phenotype is reversed or significantly reduced in the cells expressing the resistant mutant compared to the wild-type and empty vector controls, it strongly supports an on-target mechanism of action.[3]
Visualizations
Caption: A general workflow for troubleshooting inconsistent experimental results.
Caption: A hypothetical signaling pathway inhibited by this compound.
Caption: The logical basis of a rescue experiment to confirm on-target effects.
References
- 1. cellgs.com [cellgs.com]
- 2. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Current trends and future perspectives of solid dispersions containing poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The amorphous solid dispersion of the poorly soluble ABT-102 forms nano/microparticulate structures in aqueous medium: impact on solubility | Semantic Scholar [semanticscholar.org]
- 10. selectscience.net [selectscience.net]
Technical Support Center: Optimizing NSC111552 Incubation Time for Antiviral Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for NSC111552 in antiviral assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal incubation time for this compound?
A1: Before optimizing the incubation time, it is crucial to determine the cytotoxic concentration of this compound on the host cells being used in your assay. This is typically done by performing a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50). For the antiviral assay, you should use concentrations of this compound that are well below the CC50 value to ensure that any observed reduction in viral activity is due to the compound's antiviral effect and not to cell death.
Q2: How does the choice of antiviral assay affect the optimal incubation time?
A2: The optimal incubation time is highly dependent on the type of antiviral assay being performed. For example:
-
Plaque Reduction Neutralization Test (PRNT): Incubation time is determined by the time it takes for visible plaques to form, which can range from 2 to 5 days or longer depending on the virus.[1][2]
-
Cytopathic Effect (CPE) Inhibition Assay: The incubation period should be long enough for the virus to cause a clear and measurable CPE in the untreated virus control wells, which can be from 3 to 7 days.[3]
-
Virus Yield Reduction Assay: This assay measures the amount of new virus produced. Incubation times are typically shorter, often 24, 48, or 72 hours, to capture the peak of viral replication.[1]
Q3: Should the incubation time be adjusted based on the virus being tested?
A3: Absolutely. Different viruses have different replication kinetics. A rapidly replicating virus may require a shorter incubation time to observe significant inhibition, while a slower-growing virus will necessitate a longer incubation period. It is essential to be familiar with the replication cycle of your specific virus in the chosen cell line to set an appropriate initial time course for optimization.
Q4: What is a "time-of-addition" experiment and how can it help optimize incubation time?
A4: A time-of-addition experiment helps to determine at which stage of the viral replication cycle an antiviral compound is active.[4] By adding this compound at different time points relative to viral infection (e.g., before, during, and at various times after infection), you can elucidate its mechanism of action (e.g., entry inhibitor, replication inhibitor). This information can then guide the optimization of the incubation time in your primary antiviral assay. For instance, if this compound is an entry inhibitor, a pre-incubation with the virus or cells might be necessary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in results between replicate wells. | Inconsistent cell seeding, uneven virus distribution, or edge effects in the plate. | Ensure a homogenous cell suspension and consistent seeding density. When adding the virus, gently rock the plate to ensure even distribution.[1] Consider not using the outer wells of the plate to minimize edge effects. |
| No significant antiviral effect observed at non-toxic concentrations. | The incubation time may be too short for the compound to exert its effect or too long, leading to compound degradation. The compound may not be effective against the tested virus. | Perform a time-course experiment, testing a range of incubation times (e.g., 24, 48, 72 hours).[1] Also, consider a time-of-addition experiment to see if the timing of compound addition is critical.[4] |
| Inconsistent plaque formation in Plaque Reduction Assays. | The overlay medium is at the wrong temperature or concentration, or the incubation time is not optimal. | Ensure the overlay medium is cooled sufficiently before adding it to the cells to avoid thermal shock.[4] Optimize the overlay concentration and the incubation time to allow for the formation of distinct plaques.[1] |
| High background signal or low signal-to-noise ratio in reporter-based assays. | The incubation time may be too long, leading to high levels of viral replication that overwhelm the inhibitory effect of the compound. | Shorten the incubation time to a point where the virus control gives a strong but not maximal signal. This will provide a better dynamic range to observe inhibition. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time Using a Plaque Reduction Assay
This protocol outlines a general procedure to determine the optimal incubation time for this compound's antiviral activity using a plaque reduction assay.
-
Cell Seeding: Seed a 6-well plate with a suitable host cell line to form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well. Incubate for 1-2 hours to allow for viral adsorption.[1]
-
Compound Treatment: Remove the virus inoculum and add an overlay medium containing different non-toxic concentrations of this compound.
-
Incubation: Incubate the plates at the appropriate temperature and CO2 levels. Set up identical plates to be incubated for different time periods (e.g., 48, 72, 96, and 120 hours).
-
Plaque Visualization: At the end of each incubation period, fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The optimal incubation time is the one that provides a clear and countable number of plaques in the virus control wells and shows a dose-dependent reduction in plaque number in the this compound-treated wells.
Data Presentation: Example of Incubation Time Optimization Data
The following table illustrates hypothetical data from a plaque reduction assay to optimize the incubation time for this compound.
| Incubation Time (hours) | This compound Conc. (µM) | Average Plaque Count | % Inhibition |
| 48 | 0 (Virus Control) | 85 | 0% |
| 1 | 68 | 20% | |
| 10 | 42 | 50.6% | |
| 72 | 0 (Virus Control) | 110 | 0% |
| 1 | 77 | 30% | |
| 10 | 33 | 70% | |
| 96 | 0 (Virus Control) | 105 | 0% |
| 1 | 75 | 28.6% | |
| 10 | 30 | 71.4% | |
| 120 | 0 (Virus Control) | Plaques too large to count accurately | N/A |
| 1 | N/A | N/A | |
| 10 | N/A | N/A |
In this example, a 72 or 96-hour incubation provides the best window to observe a significant and dose-dependent antiviral effect.
Visualizations
Experimental Workflow for Incubation Time Optimization
Caption: A flowchart outlining the key steps for optimizing the incubation time of this compound in an antiviral assay.
Decision Tree for Troubleshooting Suboptimal Results
Caption: A decision tree to guide troubleshooting when suboptimal antiviral assay results are obtained with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of NSC111552
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC111552. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
This compound has been identified as an inhibitor of viral methyltransferases (MTases). It has shown activity against the MTase of flaviviruses and has also been reported to inhibit the replication of SARS-CoV-2. The presumed mechanism of action is the inhibition of the S-adenosylmethionine (SAM) binding site of these viral enzymes.
Q2: What are the known off-target effects of this compound?
Currently, there is limited publicly available data from broad off-target screening panels (e.g., kinome scans, proteomics) for this compound. However, given its likely mechanism as a competitor of the SAM cofactor, it has the potential to interact with human methyltransferases, as the SAM-binding site is conserved across this enzyme family. Researchers should exercise caution and consider evaluating the effect of this compound on relevant human methyltransferases in their experimental system.
Q3: What is the reported cytotoxicity of this compound?
A study has reported the 50% cytotoxic concentration (CC50) of this compound in Vero cells.
| Cell Line | CC50 (µM) |
| Vero | 61.8 |
Note: Cytotoxicity can be cell-line dependent. It is recommended to determine the CC50 in the specific cell line used in your experiments.
Troubleshooting Guides
Problem 1: Unexpected or High Cytotoxicity Observed
Possible Cause 1: Off-target effects.
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Troubleshooting Step: this compound may be inhibiting essential host cell methyltransferases or other off-target proteins, leading to cell death.
-
Recommendation: Perform a dose-response curve to determine the CC50 in your specific cell line. Use the lowest effective concentration for your functional assays to minimize toxicity. Consider performing a proteomics or transcriptomics study to identify pathways affected by this compound treatment.
-
Possible Cause 2: Compound solubility issues.
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Troubleshooting Step: Precipitation of the compound at high concentrations can lead to non-specific toxicity.
-
Recommendation: Visually inspect your culture medium for any signs of precipitation. Determine the solubility of this compound in your specific experimental buffer or medium.
-
Problem 2: Lack of Efficacy in an Antiviral Assay
Possible Cause 1: Insufficient compound concentration.
-
Troubleshooting Step: The effective concentration (EC50) can vary depending on the virus, cell line, and assay conditions.
-
Recommendation: Perform a dose-response experiment to determine the EC50 for your specific viral strain and cell type. Ensure the concentration used is above the EC50 but below the CC50.
-
Possible Cause 2: Viral strain is not susceptible.
-
Troubleshooting Step: The target methyltransferase in your viral strain may have polymorphisms that reduce the binding affinity of this compound.
-
Recommendation: Sequence the gene encoding the methyltransferase of your viral strain to check for any mutations within the SAM-binding pocket.
-
Possible Cause 3: Inappropriate assay window.
-
Troubleshooting Step: The timing of compound addition and the assay endpoint are critical for observing an antiviral effect.
-
Recommendation: Optimize the time of compound addition relative to viral infection. Ensure the assay endpoint is timed to capture the peak of viral replication.
-
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
-
Cell Seeding: Seed your target cells in a 96-well plate at a density that will not reach confluency by the end of the assay.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound dilutions.
-
Treatment: Add the serially diluted compound and vehicle control to the cells.
-
Incubation: Incubate the plate for a period that corresponds to the duration of your planned functional assay (e.g., 48 or 72 hours).
-
Viability Assay: Use a standard cell viability assay, such as MTT, MTS, or a resazurin-based assay, to determine the percentage of viable cells relative to the vehicle control.
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the CC50 value.
Protocol 2: Off-Target Liability Assessment using Competitive Binding Assay
This protocol provides a general workflow to assess the potential of this compound to inhibit a human methyltransferase of interest.
-
Reagents:
-
Recombinant human methyltransferase of interest.
-
Fluorescently labeled SAM analog (or a suitable substrate for a secondary detection method).
-
This compound.
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Unlabeled SAM (for positive control).
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Assay buffer.
-
-
Assay Principle: This is a competitive binding assay where the ability of this compound to displace a fluorescently labeled SAM analog from the enzyme's active site is measured.
-
Procedure:
-
Incubate the recombinant human methyltransferase with the fluorescently labeled SAM analog in the assay buffer.
-
Add increasing concentrations of this compound or unlabeled SAM (positive control).
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence polarization (or other appropriate signal). A decrease in signal indicates displacement of the fluorescent probe by the compound.
-
-
Data Analysis: Plot the signal against the log of the this compound concentration to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the probe binding.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Technical Support Center: Troubleshooting NSC111552 Cytotoxicity In Vitro
Welcome to the technical support center for researchers utilizing NSC111552. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help mitigate in vitro cytotoxicity and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound?
A1: The cytotoxic concentration of this compound can vary depending on the cell line and experimental conditions. A study on Vero cells reported a 50% cytotoxic concentration (CC50) of 61.8 µM[1]. However, it is crucial to determine the specific cytotoxic profile in your cell line of interest.
Q2: At what concentrations does this compound show antiviral efficacy?
A2: this compound has demonstrated antiviral activity at concentrations significantly lower than its cytotoxic threshold. For instance, against Zika virus (ZIKV), it showed a reduction in replication at dosages that did not cause cytotoxicity[1]. Against SARS-CoV-2, the EC50 (half-maximal effective concentration) was reported to be 8.5 µM[1].
Q3: Could the solvent for this compound be contributing to cytotoxicity?
A3: Yes, the solvent used to dissolve this compound, typically DMSO, can exhibit toxicity at certain concentrations. It is essential to run a vehicle control (media with the same concentration of solvent used to deliver the drug) to distinguish between solvent-induced and compound-induced cytotoxicity.
Q4: Are there general strategies to reduce the cytotoxicity of small molecules like this compound?
A4: Yes, several general strategies can be employed to mitigate in vitro cytotoxicity. These include optimizing the compound's concentration and incubation time, adjusting the serum concentration in the culture media, and co-treatment with antioxidants.
Troubleshooting Guide
This section provides a systematic approach to troubleshoot and reduce this compound-induced cytotoxicity in your cell culture experiments.
Issue 1: High levels of cell death observed at desired therapeutic concentrations.
Possible Cause 1: Off-target effects.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the precise concentration at which cytotoxicity occurs in your specific cell line. This will help establish a therapeutic window.
-
Consider Off-Target Profiling: If resources permit, profiling this compound against a panel of kinases or other cellular targets can help identify potential off-target interactions that may contribute to cytotoxicity.
-
Literature Search for Analogs: Investigate if structurally similar compounds have known off-target effects that might be shared by this compound.
-
Possible Cause 2: Induction of oxidative stress.
-
Troubleshooting Steps:
-
Co-treatment with Antioxidants: Supplement the culture medium with antioxidants like N-acetylcysteine (NAC) to counteract potential reactive oxygen species (ROS) production.
-
Measure Oxidative Stress Markers: Assess levels of ROS or lipid peroxidation to confirm the involvement of oxidative stress.
-
Possible Cause 3: Induction of apoptosis.
-
Troubleshooting Steps:
-
Apoptosis Assays: Perform assays such as Annexin V/Propidium Iodide staining or caspase activity assays to confirm if apoptosis is the primary mode of cell death.
-
Western Blot for Apoptotic Markers: Analyze the expression of key apoptosis-related proteins like cleaved caspases (e.g., Caspase-3), PARP, and members of the Bcl-2 family.
-
Issue 2: Inconsistent cytotoxicity results between experiments.
Possible Cause 1: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure consistent cell numbers are plated for each experiment, as cell density can influence drug sensitivity.
-
Control for Serum Concentration: Use a consistent percentage of serum in your culture medium, as serum proteins can bind to the compound and affect its free concentration.
-
Fresh Compound Dilutions: Prepare fresh dilutions of this compound for each experiment to avoid degradation.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| CC50 | Vero | 61.8 µM | [1] |
| EC50 (SARS-CoV-2) | Vero | 8.5 µM | [1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete culture medium. A typical starting range could be from 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of solvent).
-
Treatment: Remove the existing medium and add the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50.
Protocol 2: Co-treatment with N-acetylcysteine (NAC)
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Reagent Preparation: Prepare stock solutions of this compound and NAC. A typical starting concentration for NAC is 1-5 mM.
-
Treatment: Treat cells with the desired concentration of this compound with and without the addition of NAC. Include controls for this compound alone, NAC alone, and a vehicle control.
-
Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine if the antioxidant mitigates cytotoxicity.
Protocol 3: Optimizing Serum Concentration
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Media Preparation: Prepare complete culture media with varying concentrations of fetal bovine serum (FBS), for example, 5%, 10%, and 15%.
-
Treatment: Treat cells with a fixed, cytotoxic concentration of this compound in each of the different serum-containing media.
-
Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Determine if increasing the serum concentration correlates with a decrease in this compound-induced cytotoxicity.
Visualizations
Caption: Workflow for Determining this compound Cytotoxicity.
Caption: Logic Diagram for Troubleshooting Cytotoxicity.
Caption: Potential Intrinsic Apoptosis Pathway.
References
Technical Support Center: Stabilizing NSC111552 in Solution
Welcome to the technical support center for NSC111552. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that functions as an Inhibitor of Apoptosis Protein (IAP) antagonist. It primarily targets X-linked inhibitor of apoptosis (XIAP) and survivin, two key proteins that regulate programmed cell death. By inhibiting these proteins, this compound promotes the activation of caspases, leading to apoptosis in cancer cells. This makes it a compound of interest in cancer research and drug development.
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A2: Yes, inconsistent results are often a symptom of compound instability in solution. The potency of this compound can decrease if it degrades in your experimental setup. Factors such as solvent, pH, temperature, and exposure to light can all influence its stability.
Q3: What is the recommended solvent for dissolving this compound?
A3: Based on available data, this compound is soluble in DMSO and ethanol. For cell culture experiments, it is common practice to prepare a concentrated stock solution in a non-aqueous solvent like DMSO and then dilute it to the final working concentration in your aqueous culture medium.
Q4: How should I store my this compound stock solutions?
A4: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound in Solution
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous medium | Low aqueous solubility of this compound. | - Increase the final concentration of DMSO in your working solution (typically up to 0.5% is tolerated by most cell lines, but should be optimized).- Prepare the final dilution immediately before use.- Consider using a sonicator to aid dissolution in the final aqueous medium. |
| Loss of activity over time in working solution | Degradation of this compound due to pH, temperature, or light. | - Prepare fresh working solutions for each experiment from a frozen stock.- Ensure the pH of your final solution is within a stable range (if known, otherwise neutral pH is a safe starting point).- Protect solutions from light by using amber vials or covering with aluminum foil.- Perform experiments at a consistent and controlled temperature. |
| Inconsistent IC50 values between experiments | Variability in the concentration of active this compound. | - Strictly adhere to a standardized protocol for solution preparation and storage.- Use a validated method such as HPLC to confirm the concentration of your stock solution periodically.- Minimize the time the compound spends in aqueous solution before being added to the cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.48 mg of this compound (Molecular Weight: 348.44 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
Materials:
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Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent results.
Technical Support Center: NSC111552 Assay Variability and Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing assay variability and reproducibility when working with the antiviral compound NSC111552.
Introduction to this compound
This compound is a small molecule inhibitor of viral methyltransferases (MTase), which are essential enzymes for the replication of a broad range of viruses, including flaviviruses (such as Dengue and Zika virus) and coronaviruses (like SARS-CoV-2). The compound acts by competitively binding to the S-adenosyl methionine (SAM) binding pocket of the MTase, thereby preventing the methylation of the viral RNA cap. This inhibition of a critical step in viral replication leads to a potent antiviral effect.
Quantitative Data Summary
The following table summarizes the reported in vitro activities of this compound against various viral targets.
| Assay Type | Virus/Target | Cell Line | Parameter | Value | Reference |
| Fluorescence Polarization (FP) | DENV3 MTase | - | IC50 | Low µM | [1] |
| Fluorescence Polarization (FP) | SARS-CoV-2 NSP14 MTase | - | IC50 | Low µM | |
| Viral Titer Reduction | SARS-CoV-2 | Vero | EC50 | 8.5 µM | [1] |
| Cytotoxicity | - | Vero | CC50 | 61.8 µM | [1] |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves the direct inhibition of viral methyltransferase. The following diagram illustrates this inhibitory pathway.
Caption: Mechanism of action of this compound as a viral methyltransferase inhibitor.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the antiviral activity and cytotoxicity of this compound.
Caption: General experimental workflow for antiviral compound testing.
Troubleshooting Guides and FAQs
Fluorescence Polarization (FP) Assay for MTase Inhibition
Q1: My FP signal is unstable or shows high variability between replicates. What could be the cause?
A1: High variability in FP signal can stem from several factors:
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Compound Precipitation: this compound, like many small molecules, may have limited aqueous solubility. If the compound precipitates out of solution, it can cause light scattering and interfere with the FP reading.
-
Troubleshooting:
-
Visually inspect the assay plate for any signs of precipitation.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the assay performance (typically ≤1%).
-
Consider performing a solubility test for this compound in your assay buffer.
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-
-
Protein Aggregation: The viral methyltransferase may be prone to aggregation, leading to inconsistent FP readings.
-
Troubleshooting:
-
Ensure the protein is properly folded and stored.
-
Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to prevent non-specific aggregation.
-
-
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.
-
Troubleshooting:
-
Use calibrated pipettes and proper pipetting techniques.
-
Prepare master mixes of reagents to minimize pipetting errors.
-
-
Q2: I am not observing a significant change in polarization upon addition of this compound.
A2: A lack of a significant polarization shift can be due to:
-
Inactive Compound: The this compound stock may have degraded.
-
Troubleshooting:
-
Prepare a fresh stock solution from a new vial of the compound.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
-
Suboptimal Assay Conditions: The assay buffer composition (pH, salt concentration) may not be optimal for inhibitor binding.
-
Troubleshooting:
-
Review the literature for optimal buffer conditions for the specific viral MTase you are using.
-
Perform buffer optimization experiments.
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-
-
Low Affinity of the Fluorescent Probe: If the fluorescently labeled SAM analog has a low affinity for the MTase, it may be difficult to observe competitive displacement by the inhibitor.
-
Troubleshooting:
-
Ensure you are using a high-quality fluorescent probe with a known affinity for the target enzyme.
-
-
Experimental Protocol: Fluorescence Polarization Assay
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO). Create a serial dilution of the compound in the assay buffer.
-
Prepare solutions of the viral methyltransferase and the fluorescently labeled SAM analog in the assay buffer.
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-
Assay Procedure (384-well plate):
-
Add 10 µL of the diluted this compound or control (DMSO in assay buffer) to the wells.
-
Add 10 µL of the viral methyltransferase solution and incubate for 30 minutes at room temperature.
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Add 10 µL of the fluorescently labeled SAM analog solution.
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Incubate for 1 hour at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Calculate the change in polarization (ΔmP) for each concentration of this compound.
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Plot the ΔmP values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
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WST-8 Cytotoxicity Assay
Q1: I am seeing high background absorbance in my WST-8 assay.
A1: High background can be caused by:
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Contamination: Bacterial or fungal contamination of the cell culture can lead to the reduction of the WST-8 reagent and an increase in background absorbance.
-
Troubleshooting:
-
Regularly check your cell cultures for contamination.
-
Use sterile techniques and antibiotic/antimycotic agents in your culture medium.
-
-
-
Compound Interference: this compound itself might directly reduce the WST-8 reagent or the color of the compound could interfere with the absorbance reading.
-
Troubleshooting:
-
Include a control well with the highest concentration of this compound in cell-free medium to check for direct reduction of WST-8.
-
If the compound is colored, measure the absorbance of the compound in the medium at the same wavelength and subtract this value from the experimental readings.
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-
Q2: My dose-response curve for cytotoxicity is not sigmoidal or is very shallow.
A2: An unusual dose-response curve can be due to:
-
Suboptimal Cell Seeding Density: If the cells are too sparse, they may not be healthy and will not show a robust response. If they are too dense, they may become confluent before the end of the experiment, leading to a plateau in the signal.
-
Troubleshooting:
-
Perform a cell titration experiment to determine the optimal seeding density for your cell line and experiment duration.
-
-
-
Compound Solubility Issues: At higher concentrations, this compound may precipitate, leading to a plateau in the cytotoxic effect.
-
Troubleshooting:
-
Observe the wells with the highest concentrations for any signs of precipitation.
-
Ensure the final DMSO concentration is not toxic to the cells and helps to keep the compound in solution.
-
-
Experimental Protocol: WST-8 Cytotoxicity Assay
-
Cell Seeding:
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Harvest and count the cells.
-
Seed the cells in a 96-well plate at the predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
WST-8 Assay:
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.
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Viral Plaque Assay
Q1: I am not getting clear or consistent plaques.
A1: Issues with plaque formation can be due to:
-
Cell Monolayer Health: The cell monolayer must be healthy and confluent for clear plaques to form.
-
Troubleshooting:
-
Ensure your cells are in the logarithmic growth phase when seeding.
-
Use a consistent seeding density to achieve a confluent monolayer on the day of infection.
-
-
-
Virus Titer: The initial virus titer may be too low or too high.
-
Troubleshooting:
-
Titer your virus stock before performing the plaque reduction assay.
-
Use a range of virus dilutions to ensure you have a countable number of plaques in your control wells.
-
-
-
Overlay Medium: The concentration of the solidifying agent (e.g., agarose) in the overlay medium is critical. If it's too high, it can inhibit viral spread; if it's too low, the plaques may be diffuse.
-
Troubleshooting:
-
Optimize the concentration of the solidifying agent in your overlay medium.
-
-
Q2: There is high variability in the plaque numbers between replicate wells treated with this compound.
A2: Variability in plaque reduction can be caused by:
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Inconsistent Compound Concentration: Errors in the serial dilution of this compound can lead to inconsistent effects.
-
Troubleshooting:
-
Prepare fresh dilutions of the compound for each experiment.
-
Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
-
Uneven Virus Adsorption: If the virus is not evenly distributed across the cell monolayer, it can lead to variable plaque numbers.
-
Troubleshooting:
-
Gently rock the plates during the virus adsorption step to ensure even coverage.
-
-
Experimental Protocol: Viral Plaque Reduction Assay
-
Cell Seeding:
-
Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
-
Virus Infection:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Prepare a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).
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Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture.
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
-
Overlay and Incubation:
-
Remove the virus inoculum and overlay the cells with a medium containing a solidifying agent (e.g., 0.5% agarose) and the corresponding concentration of this compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells (e.g., with 10% formaldehyde) and stain with a dye (e.g., crystal violet).
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control.
-
Plot the percentage of plaque reduction against the logarithm of the compound concentration to determine the EC50 value.
-
References
Technical Support Center: Investigating Novel Compounds Like NSC111552
Frequently Asked Questions (FAQs)
Q1: We are starting our initial in vitro experiments with NSC111552 and are unsure about the optimal concentration range to use. Where should we begin?
When working with a novel compound, determining the effective concentration range is a critical first step. A common approach is to perform a dose-response curve using a broad range of concentrations. We recommend starting with a wide logarithmic dilution series, for example, from 1 nM to 100 µM. This will help identify the concentration at which the compound elicits a biological response and also reveal any potential toxicity at higher concentrations.
Q2: We are observing inconsistent results in our cell-based assays with this compound. What are the common causes for this variability?
Inconsistent results in cell-based assays can stem from several factors.[1][2][3] Key areas to investigate include:
-
Compound Solubility and Stability: Poor solubility can lead to precipitation of the compound in your culture media, resulting in an inaccurate effective concentration.[4] Similarly, the stability of the compound in aqueous solutions over the course of the experiment should be assessed.
-
Cell Culture Conditions: Variations in cell passage number, cell seeding density, and the presence of contaminants like mycoplasma can all contribute to experimental variability.[1][2]
-
Assay Protocol: Inconsistent incubation times, reagent addition, and detection methods can introduce errors. Ensure all steps are performed consistently across experiments.
Q3: How can we investigate potential off-target effects of this compound?
Off-target effects are a significant concern when working with any new compound.[5][6][7] A multi-pronged approach is recommended to identify and characterize these effects:
-
In Silico Prediction: Computational tools can predict potential off-target binding sites based on the chemical structure of your compound.[5]
-
Phenotypic Screening: High-content imaging and other phenotypic assays can reveal unexpected cellular changes induced by the compound.
-
Target Deconvolution: Techniques such as chemical proteomics can help identify the direct binding partners of your compound within the cell.
Troubleshooting Guides
Problem: Poor Solubility of this compound in Aqueous Solutions
Poor aqueous solubility is a common challenge for many small molecules.[4] If you are observing precipitation of this compound in your experimental setup, consider the following solutions:
| Solution | Description | Considerations |
| Use of Co-solvents | Dissolve the compound in a small amount of a water-miscible organic solvent, such as DMSO, before diluting it in your aqueous buffer or media. | The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced toxicity to your cells. |
| Formulation with Surfactants | Non-ionic surfactants can be used to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[8] | The choice of surfactant and its concentration need to be optimized to avoid interference with the assay and cellular toxicity. |
| Preparation of Solid Dispersions | Dispersing the compound in a polymeric carrier can enhance its dissolution rate and solubility.[4] | This is a more advanced formulation technique that may require specialized equipment. |
Problem: High Background Signal in Fluorescence-Based Assays
High background fluorescence can mask the true signal from your experiment. Here are some steps to troubleshoot this issue:
-
Check for Autofluorescence: Test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.
-
Optimize Reagent Concentrations: High concentrations of fluorescent dyes or substrates can lead to increased background. Titrate these reagents to find the optimal concentration that provides a good signal-to-noise ratio.
-
Wash Steps: Ensure that wash steps are sufficient to remove any unbound fluorescent reagents.
-
Plate Selection: Use black-walled microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.[2]
Experimental Protocols
General Protocol for a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of a novel compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm).
Signaling Pathways and Workflows
Below are generalized diagrams representing common experimental workflows and signaling pathway investigations.
Caption: A generalized workflow for in vitro experiments with a novel compound.
Caption: A troubleshooting flowchart for addressing inconsistent experimental results.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Current trends and future perspectives of solid dispersions containing poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 6. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
refining NSC111552 concentration for maximal efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining NSC111552 concentration to achieve maximal efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets viral S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases). By competing with the SAM binding site, it prevents the methylation of viral RNA caps, a critical step for viral replication, stability, and evasion of the host's innate immune system.
Q2: What is a good starting concentration range for this compound in my experiments?
A2: Based on available data, a starting concentration range of 1 µM to 50 µM is recommended for in vitro studies. The optimal concentration will be cell line and virus-specific. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental setup.
Q3: Is this compound cytotoxic?
A3: this compound has been shown to have a cytotoxic concentration (CC50) of 61.8 µM in Vero cells[1]. However, cytotoxicity can vary significantly between different cell lines. It is essential to determine the CC50 in your cell line of interest in parallel with efficacy studies to establish a therapeutic window.
Q4: How should I dissolve this compound?
A4: While specific solubility data for this compound is not widely published, compounds of this nature are often soluble in organic solvents such as dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: What are the potential off-target effects of this compound?
A5: As a SAM-competitive inhibitor, this compound has the potential to inhibit host cell methyltransferases, which could lead to off-target effects. It is important to assess the compound's selectivity profile against a panel of human methyltransferases to understand its specificity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low antiviral activity observed. | - Suboptimal Concentration: The concentration of this compound may be too low for the specific virus and cell line. - Compound Degradation: The compound may have degraded due to improper storage or handling. - Cell Line Insensitivity: The chosen cell line may not be suitable for the assay. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). - Ensure the compound is stored correctly (typically at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment. - Test the compound in a different, susceptible cell line if possible. |
| High cytotoxicity observed at effective concentrations. | - Narrow Therapeutic Window: The concentration required for antiviral activity is close to the cytotoxic concentration. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Carefully determine the EC50 and CC50 to calculate the selectivity index (SI = CC50/EC50). A higher SI is desirable. - Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (e.g., <0.5% DMSO). Include a solvent control in your experiments. |
| Inconsistent results between experiments. | - Variability in Cell Seeding: Inconsistent cell numbers can affect assay results. - Variability in Virus Titer: The amount of virus used for infection may vary. - Compound Precipitation: The compound may be precipitating out of the solution at higher concentrations. | - Use a consistent cell seeding density for all experiments. - Titer the viral stock before each experiment to ensure a consistent multiplicity of infection (MOI). - Visually inspect the diluted compound in the media for any signs of precipitation. If precipitation occurs, try preparing fresh dilutions or using a lower top concentration. |
| Difficulty dissolving the compound. | - Poor Solubility: The compound may have low solubility in aqueous solutions. | - Prepare a high-concentration stock solution in 100% DMSO. Gently warm and vortex to aid dissolution. When diluting into aqueous media, add the stock solution to the media while vortexing to ensure rapid mixing and prevent precipitation. |
Data Presentation
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Organism/Virus | Cell Line | Assay Type | Endpoint | Value | Reference |
| SARS-CoV-2 | Vero | Plaque Reduction | EC50 | 8.5 µM | [1] |
| - | Vero | WST-8 | CC50 | 61.8 µM | [1] |
Note: This table summarizes the currently available public data. Researchers are encouraged to determine these values in their specific experimental systems.
Experimental Protocols
Cell Viability (WST-8) Assay for Cytotoxicity (CC50) Determination
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with medium only (blank), cells with medium (negative control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.
Plaque Reduction Assay for Antiviral Efficacy (EC50) Determination
This protocol is a general guideline and should be optimized for your specific virus and cell line.
-
Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well or 12-well plates.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. In a separate tube, mix each drug dilution with a known amount of virus (e.g., to achieve 50-100 plaque-forming units (PFU)/well). Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS). Add the virus-drug mixture to the cell monolayers.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose) that includes the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C and 5% CO2 for a period sufficient for plaque formation (typically 3-7 days).
-
Plaque Visualization: Fix the cells with a solution such as 4% paraformaldehyde and stain with a solution like 0.1% crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control. Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression to determine the EC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting viral replication.
Caption: Experimental workflow for determining the maximal efficacy of this compound.
References
Validation & Comparative
A Comparative Guide to NSC111552 and Other SARS-CoV-2 MTase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The global effort to develop effective therapeutics against SARS-CoV-2 has led to the investigation of various viral targets, among which the methyltransferase (MTase) enzymes are of significant interest. These enzymes, particularly the non-structural protein 14 (nsp14) N7-methyltransferase, play a crucial role in the capping of viral RNA. This process is essential for viral replication, protein translation, and evasion of the host's innate immune system. Inhibiting this enzymatic activity presents a promising strategy for antiviral drug development. This guide provides a comparative analysis of NSC111552, a known SARS-CoV-2 nsp14 MTase inhibitor, with other recently identified inhibitors, supported by available experimental data.
Performance Comparison of SARS-CoV-2 MTase Inhibitors
The following table summarizes the key quantitative data for this compound and other selected SARS-CoV-2 MTase inhibitors. The data includes the half-maximal inhibitory concentration (IC50) against the MTase enzyme, the half-maximal effective concentration (EC50) in cell-based antiviral assays, and the half-maximal cytotoxic concentration (CC50) to assess the therapeutic window.
| Compound | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Cell Line |
| This compound | SARS-CoV-2 nsp14 MTase | 5.1[1] | 8.5 | 61.8 | 7.27 | Vero |
| Compound '1988' | SARS-CoV-2 nsp14 MTase | 2.2[1] | Similar to Compound 4975 | Similar to Compound 4975 | Not Reported | Not Reported |
| STM969 (12q) | SARS-CoV-2 nsp14 MTase | 0.019[2] | Poor in vitro antiviral performance | Not Reported | Not Reported | Vero E6 and Calu-3 |
| Pyridostatin | SARS-CoV-2 nsp14 MTase | 3.19 | 3.58 | 59.3 | 16.56 | Huh 7 |
*Note: For Compound '1988', the source mentions "similar antiviral activities and cytotoxicity" to another compound (compound 4975) but does not provide specific numerical values[1]. STM969, despite its high enzymatic potency, showed poor antiviral activity in cell-based assays[2].
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to NSC111552 and Sinefungin as Methyltransferase Inhibitors
In the landscape of epigenetic and viral research, methyltransferase (MTase) inhibitors are indispensable tools for dissecting the roles of methylation in health and disease. This guide provides a detailed comparison of two prominent MTase inhibitors: NSC111552, a selective viral MTase inhibitor, and sinefungin, a broad-spectrum natural product inhibitor. We delve into their inhibitory profiles, mechanisms of action, and the experimental methodologies used to characterize them, offering researchers a comprehensive resource for selecting the appropriate inhibitor for their studies.
Performance and Specificity: A Quantitative Comparison
The inhibitory activity of this compound and sinefungin has been quantified against a range of methyltransferases. The following tables summarize their half-maximal inhibitory concentrations (IC50), providing a clear comparison of their potency and selectivity.
Table 1: Inhibitory Activity of this compound Against Viral Methyltransferases
| Methyltransferase | IC50 (µM) |
| SARS-CoV-2 NSP14 MTase | 5.1[1][2] |
| Dengue Virus 3 (DENV3) MTase | Low micromolar |
| West Nile Virus (WNV) MTase | 1.1 |
| Zika Virus (ZIKV) MTase | Higher than DENV3 |
| Yellow Fever Virus (YFV) MTase | Higher than DENV3 |
| Human RNA MTase (hRNMT) | 63.3 |
Data compiled from studies on flavivirus and coronavirus methyltransferases.[3]
Table 2: Inhibitory Activity of Sinefungin Against a Panel of Methyltransferases
| Methyltransferase | Apparent IC50 (µM) |
| SETD2 | 28.4 |
| SET7/9 | 2.5[4] |
| CARM1 | ~3.0 |
| PRMT1 | < 1[4] |
| SET8 | >100 |
| G9a | >100 |
| GLP | >100 |
| SUV39H2 | >100 |
| SUV420H1 | >100 |
| SUV420H2 | >100 |
| EZH2 | >100 |
| MLL | >100 |
| DOT1L | >100 |
| DNMT1 | >100 |
| PRMT3 | >100 |
This table showcases the broad-spectrum activity of sinefungin, with notable potency against SETD2, SET7/9, CARM1, and PRMT1.[5]
Mechanism of Action: Structural Mimicry and Competitive Inhibition
Both this compound and sinefungin exert their inhibitory effects by targeting the S-adenosylmethionine (SAM) binding site of methyltransferases. SAM is the universal methyl donor for these enzymes.
Sinefungin , as a natural analog of S-adenosylmethionine (SAM), acts as a pan-inhibitor of SAM-dependent methyltransferases.[6] It competitively binds to the SAM-binding pocket, preventing the natural substrate from accessing the enzyme's active site. This broad-spectrum activity stems from the highly conserved nature of the SAM-binding domain across different methyltransferases.
This compound was identified through high-throughput screening as a potent inhibitor of the SARS-CoV-2 NSP14 MTase.[1][2] Docking studies suggest that it binds to the SAM-binding site on the NSP14 MTase.[7] Its selectivity for viral over human MTases suggests that it may exploit subtle structural differences in the SAM-binding pocket between viral and host enzymes.[3]
Figure 1. General mechanism of competitive inhibition of methyltransferases by S-adenosylmethionine (SAM) analogs like sinefungin and this compound.
Experimental Protocols: Assaying Methyltransferase Inhibition
The characterization of MTase inhibitors relies on robust and sensitive assay methodologies. Below are detailed protocols for key experiments used to evaluate this compound and sinefungin.
Fluorescence Polarization (FP)-Based High-Throughput Screening Assay
This assay is used to identify compounds that inhibit the binding of a fluorescently labeled SAM analog to the MTase of interest.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the methyltransferase (e.g., SARS-CoV-2 NSP14) in an appropriate assay buffer.
-
Prepare a stock solution of a fluorescent SAM analog, such as FL-NAH.[7]
-
Dissolve test compounds (like this compound) in DMSO to create a stock solution.
-
-
Assay Procedure:
-
In a 384-well plate, incubate the methyltransferase with either DMSO (control) or the test inhibitor for 30 minutes at room temperature.[7]
-
Add the fluorescent SAM analog (e.g., 50 nM FL-NAH) to each well.[7]
-
Incubate for an additional 30 minutes.[7]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 528 nm) wavelengths.[7]
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units. A decrease in mP indicates displacement of the fluorescent probe by the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[8]
-
Figure 2. Workflow for a fluorescence polarization-based methyltransferase inhibitor assay.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are used to measure the enzymatic activity of methyltransferases and the effect of inhibitors by detecting the product S-adenosylhomocysteine (SAH).
Protocol:
-
Enzymatic Reaction:
-
Detection:
-
Measurement:
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission from both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of SAH produced. Calculate the percentage of inhibition based on the signal reduction in the presence of the inhibitor and determine the IC50 value.
-
Thin-Layer Chromatography (TLC)-Based N7-Methyltransferase Assay
This radioactivity-based assay directly measures the transfer of a radiolabeled methyl group from SAM to the substrate.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the methyltransferase, the substrate (e.g., GpppA-RNA), and [3H]-labeled SAM.
-
Add the test inhibitor at various concentrations.
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture to allow for the transfer of the tritiated methyl group.
-
-
TLC Separation:
-
Quantification:
-
Excise the spots corresponding to the product and unreacted substrate.
-
Quantify the radioactivity in each spot using a scintillation counter.[10]
-
-
Data Analysis:
-
Calculate the percentage of methylation and determine the IC50 of the inhibitor.
-
Impact on Cellular Signaling Pathways
The broad-spectrum nature of sinefungin and the targeted action of this compound have distinct implications for cellular signaling.
Sinefungin , by inhibiting a wide array of methyltransferases, can perturb numerous cellular pathways. Methylation is a critical post-translational modification for proteins and a key epigenetic mark on DNA and RNA. Therefore, sinefungin can impact gene expression, protein function, and RNA metabolism, leading to wide-ranging effects on cellular processes such as proliferation, differentiation, and apoptosis.[5][11] For instance, sinefungin has been shown to inhibit the trimethylguanosine synthase TGS1, leading to increased levels of the telomerase RNA component (hTR) and promoting telomere lengthening.[12]
This compound , being more selective for viral methyltransferases, is expected to have a more focused impact on viral replication and pathogenesis. By inhibiting viral MTases, such as the SARS-CoV-2 NSP14, it disrupts the 5'-capping of viral mRNA. This cap structure is essential for viral RNA stability, translation, and evasion of the host immune system. The disruption of this process is a key mechanism of its antiviral activity.
Figure 3. The central role of methyltransferases in regulating key cellular processes through methylation of various biomolecules.
Conclusion
This compound and sinefungin represent two distinct classes of methyltransferase inhibitors with different applications in research. This compound's selectivity for viral MTases makes it a valuable tool for antiviral drug development and for studying the specific roles of viral methylation. In contrast, sinefungin's broad-spectrum activity allows for the global interrogation of methylation-dependent processes, making it a powerful probe for epigenetic and cell signaling studies. The choice between these inhibitors will ultimately depend on the specific research question and the desired level of selectivity. This guide provides the foundational data and experimental context to aid researchers in making an informed decision.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Sinefungin Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Development of an HTRF Assay for the Detection and [research.amanote.com]
- 4. agilent.com [agilent.com]
- 5. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. tandfonline.com [tandfonline.com]
- 8. rsc.org [rsc.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The S-adenosylmethionine analog sinefungin inhibits the trimethylguanosine synthase TGS1 to promote telomerase activity and telomere lengthening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Activity of NSC111552 and NSC 288387
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral activities of two small molecule inhibitors, NSC111552 and NSC 288387. The information presented herein is compiled from preclinical research and aims to provide an objective overview of their performance, supported by experimental data.
Quantitative Antiviral Activity and Cytotoxicity
This compound and NSC 288387 have demonstrated notable antiviral activity against members of the Flaviviridae and Coronaviridae families. Their efficacy is attributed to the inhibition of a key viral enzyme, methyltransferase (MTase), which is essential for viral RNA capping and subsequent replication.
Table 1: In Vitro Antiviral Efficacy and Cytotoxicity against SARS-CoV-2
| Compound | Antiviral Efficacy (EC₅₀) in Vero Cells (µM) | Cytotoxicity (CC₅₀) in Vero Cells (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | 8.5[1] | 61.8[1] | 7.27 |
| NSC 288387 | 5.7[1] | 64.4[1] | 11.30 |
EC₅₀ (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of the viral replication. A lower EC₅₀ indicates higher potency. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of the compound that results in the death of 50% of the host cells. A higher CC₅₀ indicates lower cytotoxicity. Selectivity Index (SI): A ratio that measures the relative safety of the compound. A higher SI is desirable, indicating that the compound is more toxic to the virus than to the host cells.
Table 2: In Vitro Inhibitory Activity against Flavivirus Methyltransferases
| Compound | DENV3 MTase (IC₅₀ in µM) | ZIKV MTase (IC₅₀ in µM) | WNV MTase (IC₅₀ in µM) | YFV MTase (IC₅₀ in µM) |
| This compound | Low micromolar | Less potent than DENV3 | Less potent than DENV3 | 46-fold less potent than DENV3 |
| NSC 288387 | Low micromolar | Similar to DENV3 | 2-3 fold less potent than DENV3 | 2-3 fold less potent than DENV3 |
IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound that inhibits 50% of the enzymatic activity of the target methyltransferase.
Mechanism of Action: Inhibition of Viral Methyltransferase
Both this compound and NSC 288387 function as inhibitors of viral methyltransferase (MTase). This enzyme plays a critical role in the viral life cycle by catalyzing the methylation of the 5' cap of viral RNA. This capping process is essential for the stability of the viral RNA, its efficient translation into viral proteins, and for evading the host's innate immune system.
By binding to the S-adenosyl methionine (SAM)-binding site of the MTase, these compounds prevent the transfer of a methyl group to the viral RNA. This disruption of the capping process leads to the production of non-functional viral RNA, thereby inhibiting viral replication.
Caption: Mechanism of viral methyltransferase inhibition by this compound and NSC 288387.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (WST-8 Cell Proliferation Assay)
This assay determines the concentration of the compounds that is toxic to the host cells.
Materials:
-
Vero cells (or other suitable host cell line)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and NSC 288387 stock solutions
-
WST-8 reagent
-
Microplate reader
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and NSC 288387 in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells and medium but no compound as a negative control.
-
Incubate the plate for 42 hours at 37°C in a 5% CO₂ incubator.[1]
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control and plot the results against the compound concentration to determine the CC₅₀ value.
Antiviral Titer Reduction Assay
This assay measures the ability of the compounds to inhibit viral replication.
Materials:
-
Vero cells (or other suitable host cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
Virus stock (e.g., SARS-CoV-2)
-
This compound and NSC 288387 stock solutions
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in a 96-well plate and incubate for 24 hours to form a confluent monolayer.[1]
-
Prepare serial dilutions of the compounds in fresh cell culture medium.
-
Remove the medium from the cells and replace it with the medium containing the compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
After 72 hours post-infection, remove the medium and fix the cells (e.g., with 4% paraformaldehyde).[1]
-
Stain the cells with crystal violet solution.
-
Wash the plates to remove excess stain and allow them to dry.
-
Visually or quantitatively assess the viral plaques or cytopathic effect (CPE) to determine the reduction in viral titer in the presence of the compounds.
-
Calculate the percentage of inhibition for each compound concentration and plot the results to determine the EC₅₀ value.
Caption: Experimental workflow for determining cytotoxicity and antiviral activity.
Summary and Conclusion
Both this compound and NSC 288387 exhibit promising broad-spectrum antiviral activity against flaviviruses and coronaviruses by targeting the viral methyltransferase. NSC 288387 demonstrates slightly higher potency and a better selectivity index against SARS-CoV-2 in vitro compared to this compound. Further studies are warranted to evaluate their in vivo efficacy and safety profiles for potential therapeutic development. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery.
References
Comparative Antiviral Activity of NSC111552: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral activity of NSC111552 against other notable antiviral agents. The following sections detail experimental data, methodologies, and mechanisms of action to inform future research and development efforts.
This compound has emerged as a promising broad-spectrum antiviral candidate, demonstrating inhibitory activity against a range of viruses by targeting the viral methyltransferase (MTase), an essential enzyme for viral replication and immune evasion. This guide compares its efficacy with established antiviral drugs such as Remdesivir, Favipiravir, and Ribavirin, which employ different mechanisms to combat viral infections.
Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro efficacy of this compound and its comparators against various viruses. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key indicators of a drug's potency.
Table 1: Antiviral Activity of this compound against Flaviviruses
| Compound | Virus | Assay Type | Cell Line | IC50 / EC50 (µM) |
| This compound | Dengue Virus (DENV-3) | MTase Inhibition (FP) | - | 0.8 |
| This compound | Dengue Virus (DENV-2) | Replicon Assay | BHK-21 | 5.0 |
| This compound | Zika Virus (ZIKV) | Plaque Reduction Assay | Vero | 1.4 |
| This compound | West Nile Virus (WNV) | MTase Inhibition (TLC) | - | 1.1 |
| This compound | Yellow Fever Virus (YFV) | MTase Inhibition (FP) | - | >10 |
Table 2: Antiviral Activity against SARS-CoV-2
| Compound | Assay Type | Cell Line | IC50 / EC50 (µM) |
| This compound | Immunofluorescence Assay | Vero E6 | ~8.5 |
| Remdesivir | RdRp Inhibition Assay | - | - |
| Favipiravir | RdRp Inhibition Assay | - | - |
| Ribavirin | Various | Various | Highly variable |
Table 3: Synergistic Antiviral Activity with Remdesivir against SARS-CoV-2
| Combination | Fold-decrease in Remdesivir EC50 |
| This compound (0.56 µM) + Remdesivir | ~2.4 |
Mechanisms of Action
Understanding the molecular pathways targeted by these antivirals is crucial for their effective application and for the development of novel therapeutic strategies.
This compound: Flavivirus Methyltransferase (MTase) Inhibition
This compound acts as a competitive inhibitor of the viral S-adenosyl-L-methionine (SAM)-dependent methyltransferase (MTase). This enzyme is critical for the methylation of the 5' RNA cap structure of the viral genome. The RNA cap is essential for viral RNA stability, efficient translation of viral proteins, and evasion of the host's innate immune system. By binding to the SAM-binding pocket of the MTase, this compound prevents the transfer of a methyl group to the viral RNA, thereby disrupting viral replication.
Caption: Mechanism of this compound as a viral MTase inhibitor.
Alternative Antiviral Mechanisms
In contrast to this compound, other antivirals target different stages of the viral life cycle.
-
Remdesivir: A nucleotide analog prodrug that targets the viral RNA-dependent RNA polymerase (RdRp). Once metabolized to its active triphosphate form, it is incorporated into the nascent viral RNA chain, causing premature termination of transcription.
-
Favipiravir: Another RNA polymerase inhibitor that is converted to its active phosphoribosylated form within cells. It is recognized as a purine nucleotide by the viral RdRp, leading to non-functional viral RNA transcripts through lethal mutagenesis.
-
Ribavirin: A broad-spectrum antiviral agent with multiple proposed mechanisms of action, including inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to depletion of GTP pools necessary for viral replication, and direct inhibition of viral RNA polymerase.
Confirming Target Engagement of NSC111552 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the cellular target engagement of NSC111552, a molecule identified as an inhibitor of the SARS-CoV-2 non-structural protein 14 (NSP14) N7-methyltransferase (MTase).[1][2] Effective target engagement is a critical step in the validation of any potential therapeutic, confirming that a compound interacts with its intended molecular target within a cellular context to exert its biological effect. This document outlines various methods, presents comparative data with alternative inhibitors, and provides detailed experimental protocols and visualizations to aid researchers in designing and interpreting target engagement studies.
Overview of this compound and its Primary Target: SARS-CoV-2 NSP14
This compound has been identified as a direct inhibitor of the SARS-CoV-2 NSP14 methyltransferase.[1] This enzyme is crucial for the viral life cycle, as it is responsible for methylating the 5'-RNA guanine cap, a modification essential for viral RNA stability, translation, and evasion of the host's innate immune system.[3][4] By targeting the S-adenosylmethionine (SAM)-binding pocket of NSP14, this compound blocks this vital capping process.[1][5]
Comparative Analysis of Target Engagement Assays
A variety of biochemical and cellular assays can be employed to confirm the interaction between a small molecule and its target protein. The choice of assay depends on the specific research question, available resources, and the nature of the target. Below is a comparison of key methods applicable to this compound and its target, NSP14.
| Assay Type | Method | Principle | Advantages | Disadvantages |
| Biochemical (Direct Binding) | Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled SAM analog (FL-NAH) upon binding to NSP14. Inhibition is detected by displacement of the fluorescent probe. | High-throughput, quantitative (IC50), sensitive. | Requires a fluorescent probe, potential for assay interference. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon ligand binding. | Low sample consumption, measures binding in solution, can determine binding affinity (Kd). | Requires specialized equipment, potential for non-specific binding effects. | |
| Cellular (Target Engagement) | Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to an increase in its melting temperature. Changes in protein levels at different temperatures are assessed by Western blot or mass spectrometry. | Label-free, confirms target engagement in intact cells under physiological conditions. | Lower throughput for Western blot readout, requires a specific antibody for the target protein. |
| Functional (Enzymatic Activity) | Luminescence-Based MTase Assay | Measures the activity of NSP14 by quantifying the production of a reaction byproduct (e.g., SAH) using a coupled enzyme system that generates a luminescent signal. | Direct measure of functional inhibition, high-throughput compatible. | Indirect measure of binding, requires purified enzyme and specific reagents. |
| Radiometric Methyltransferase Assay | Uses a radiolabeled methyl donor (e.g., [3H]SAM) and measures the incorporation of the radiolabel into the RNA substrate. | Highly sensitive and direct measure of enzymatic activity. | Requires handling of radioactive materials, lower throughput. |
Quantitative Comparison of this compound and Alternative NSP14 Inhibitors
This table summarizes the reported potency of this compound and other known NSP14 inhibitors. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.
| Compound | Assay Type | Target | Potency (IC50/EC50/Kd) | Reference |
| This compound | Fluorescence Polarization | SARS-CoV-2 NSP14 | IC50: low µM | [1] |
| Radiometric MTase Assay | SARS-CoV-2 NSP14 | IC50: 7.0 µM | [1] | |
| Microscale Thermophoresis | SARS-CoV-2 NSP14 | Kd: 2.1 µM | [1] | |
| Antiviral Activity (Vero E6 cells) | SARS-CoV-2 | EC50: 8.5 µM | [2] | |
| C10 | Luminescence-Based MTase Assay | SARS-CoV-2 NSP14 | IC50: 3.25 µM | [5] |
| Antiviral Activity (Vero E6 cells) | SARS-CoV-2 | EC50: 64.03 - 301.9 nM | [5] | |
| Cellular Thermal Shift Assay | SARS-CoV-2 NSP14 | Demonstrated stabilization | [5] | |
| Sinefungin | Radiometric MTase Assay | SARS-CoV-2 NSP14 | IC50: 260 nM | [6] |
| TDI-015051 | Biochemical Assay | SARS-CoV-2 NSP14 | IC50: < 10 µM | [7] |
| TDI-016037 | Antiviral Activity | SARS-CoV-2 | EC50: 8 nM | [7] |
Comparison with Inhibitors of an Alternative SARS-CoV-2 Target: Papain-like Protease (PLpro)
To provide a broader context, this section compares this compound with inhibitors of a different essential SARS-CoV-2 enzyme, the papain-like protease (PLpro). PLpro is a cysteine protease responsible for viral polyprotein processing and plays a role in antagonizing the host's innate immune response.[8][9]
| Compound | Assay Type | Target | Potency (IC50/EC50) | Reference |
| GRL0617 | Enzymatic Inhibition Assay | SARS-CoV-2 PLpro | IC50: ~2.0 µM | [10] |
| Antiviral Activity | SARS-CoV-2 | EC50: ~20 µM | [10] | |
| VIR250 | Enzymatic Inhibition Assay | SARS-CoV-2 PLpro | Potent inhibition | [11] |
| VIR251 | Enzymatic Inhibition Assay | SARS-CoV-2 PLpro | Potent inhibition | [11] |
| Jun9-72-2 | Enzymatic Inhibition Assay | SARS-CoV-2 PLpro | More potent than GRL0617 | [10] |
| Antiviral Activity | SARS-CoV-2 | More potent than GRL0617 | [10] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for NSP14 Inhibition
Objective: To determine the ability of this compound to displace a fluorescently labeled SAM analog from the NSP14 active site.
Materials:
-
Purified SARS-CoV-2 NSP14 protein
-
Fluorescently labeled SAM analog (e.g., FL-NAH)
-
This compound and control compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well, low-volume, black microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of this compound and control compounds in assay buffer.
-
In a 384-well plate, add a fixed concentration of NSP14 protein and the fluorescent probe.
-
Add the serially diluted compounds to the wells. Include wells with no compound (positive control) and wells with no protein (negative control).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate the direct binding of this compound to NSP14 in intact cells by measuring changes in protein thermal stability.
Materials:
-
Cells expressing SARS-CoV-2 NSP14 (e.g., transfected HEK293T cells)
-
This compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody specific for NSP14
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes (e.g., a temperature gradient from 40°C to 70°C).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatants containing the soluble protein fraction.
-
Analyze the amount of soluble NSP14 in each sample by Western blot.
-
Quantify the band intensities and plot the percentage of soluble NSP14 against the temperature for both treated and untreated samples to generate melting curves. An increase in the melting temperature for the this compound-treated sample indicates target engagement.
Visualizing Pathways and Workflows
Signaling Pathway of NSP14 Inhibition
References
- 1. A universal fluorescence polarization high throughput screening assay to target the SAM-binding sites of SARS-CoV-2 and other viral methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SARS-CoV-2 NSP14 MTase activity is critical for inducing canonical NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 virus NSP14 Impairs NRF2/HMOX1 activation by targeting Sirtuin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisubstrate Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 Nsp14 Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting SARS-CoV-2 papain-like protease in the postvaccine era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Comparative Analysis of NSC111552: A Viral Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the compound NSC111552, identified as a potent inhibitor of viral methyltransferase (MTase). The following sections detail its performance against a comparable compound, NSC 288387, and present supporting experimental data and methodologies.
I. Performance and Specificity
This compound has demonstrated significant inhibitory activity against flavivirus methyltransferase, a crucial enzyme in the viral replication process. Its efficacy has been observed against Dengue virus (DENV3) MTase and it has shown antiviral activity against Zika virus (ZIKV) and SARS-CoV-2. In a comparative context, this compound exhibits a promising, albeit narrow, therapeutic window, as indicated by its half-maximal cytotoxic concentration (CC50) in mammalian cells.
Comparative Data
The following table summarizes the key quantitative data for this compound and a structurally distinct co-identified inhibitor, NSC 288387. This data is derived from in vitro assays assessing enzymatic inhibition, cytotoxicity, and antiviral efficacy.
| Parameter | This compound | NSC 288387 | Reference Compound (Sinefungin) |
| IC50 (DENV3 MTase) | Low micromolar | Low micromolar | Not Reported |
| CC50 (Vero cells) | 61.8 µM[1] | 64.4 µM[1] | Not Reported |
| EC50 (SARS-CoV-2) | 8.5 µM[1] | 5.7 µM[1] | Not Reported |
Note: Lower IC50 and EC50 values indicate higher potency. A higher CC50 value indicates lower cytotoxicity.
II. Experimental Methodologies
The data presented in this guide is based on the following key experimental protocols:
A. Fluorescence Polarization (FP)-Based High-Throughput Screening (HTS) Assay
This assay was utilized for the initial identification of this compound and NSC 288387 as inhibitors of viral methyltransferase.
-
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled S-adenosyl-L-homocysteine (SAH) analog, FL-NAH, upon binding to the viral MTase. Inhibition of this binding by a compound results in a decrease in polarization.
-
Protocol:
-
Recombinant DENV3 MTase is incubated with the fluorescent probe FL-NAH in an appropriate assay buffer.
-
Test compounds (including this compound and NSC 288387) are added to the mixture at various concentrations.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
B. Cytotoxicity Assay (WST-8)
This assay determines the toxicity of the compounds to mammalian cells.
-
Principle: The WST-8 assay is a colorimetric assay for the quantification of cell viability. WST-8 is reduced by dehydrogenases in viable cells to give a yellow-colored formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells.
-
Protocol:
-
Vero cells are seeded in 96-well plates and incubated.
-
The cells are treated with various concentrations of the test compounds.
-
After a specified incubation period (e.g., 42 hours), WST-8 reagent is added to each well.
-
The plates are incubated for a further 1-4 hours.
-
The absorbance is measured at 450 nm using a microplate reader.
-
The half-maximal cytotoxic concentration (CC50) is calculated.[1]
-
C. Viral Titer Reduction Assay
This assay evaluates the antiviral efficacy of the compounds.
-
Principle: This assay measures the ability of a compound to inhibit the replication of a virus in a host cell line, typically by quantifying the reduction in viral plaques.
-
Protocol:
-
Vero cells are seeded in 96-well plates.
-
The cells are treated with different concentrations of the test compounds.
-
The cells are then infected with SARS-CoV-2.
-
After an incubation period (e.g., 72 hours), the cells are fixed and stained with crystal violet to visualize the viral plaques.
-
The plaques are counted, and the half-maximal effective concentration (EC50) is determined.[1]
-
III. Visualized Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for inhibitor screening.
References
Comparative Efficacy of NSC111552: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the efficacy of NSC111552, a compound with demonstrated antiviral properties. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to offer an objective assessment of this compound's performance against relevant alternatives.
Executive Summary
This compound has emerged as a noteworthy compound in antiviral research, particularly for its inhibitory effects on the papain-like protease (PLpro) of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This guide presents a comparative analysis of this compound's efficacy alongside other known PLpro inhibitors. The data indicates that while this compound demonstrates antiviral activity, its potency varies in comparison to other compounds targeting the same viral enzyme. Furthermore, this guide explores the broader implications of PLpro inhibition on host immune signaling pathways, namely the NF-κB and interferon pathways, and discusses the potential for this compound in anticancer applications as a constituent of the National Cancer Institute (NCI) Diversity Set VI.
Antiviral Efficacy Against SARS-CoV-2
This compound has been identified as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response. The efficacy of this compound has been quantified and compared with other notable PLpro inhibitors.
| Compound | Target | IC50 (µM) | EC50 (µM) | Cell Line | Citation |
| This compound | SARS-CoV-2 PLpro | - | 8.5 | Vero | [1] |
| YM155 | SARS-CoV-2 PLpro | 2.47 | 0.17 | Vero E6 | [2] |
| Cryptotanshinone | SARS-CoV-2 PLpro | 5.63 | - | Vero E6 | [2] |
| Tanshinone I | SARS-CoV-2 PLpro | 2.21 | - | Vero E6 | [2] |
| GRL0617 | SARS-CoV-2 PLpro | 1.39 | ~20 | Vero E6 | [2] |
Table 1: Comparative in vitro efficacy of this compound and other SARS-CoV-2 PLpro inhibitors. IC50 values represent the concentration required to inhibit 50% of the enzyme's activity, while EC50 values represent the concentration required to achieve 50% of the maximum antiviral effect in cell-based assays.
A study also highlighted the synergistic antiviral effect of this compound when used in combination with remdesivir, an inhibitor of the viral RNA-dependent RNA polymerase (RdRp). At a concentration of 0.56 µM, this compound reduced the EC50 of remdesivir by approximately 2.4-fold, from 40 nM to 17 nM[1]. This suggests a potential role for this compound in combination therapies.
Modulation of Host Signaling Pathways
The SARS-CoV-2 PLpro enzyme plays a crucial role in dismantling the host's antiviral defenses by removing ubiquitin and ISG15 modifications from host proteins. This interference primarily affects the NF-κB and interferon signaling pathways, which are central to the innate immune response. As an inhibitor of PLpro, this compound is anticipated to counteract these viral evasion strategies, thereby restoring the host's ability to mount an effective antiviral response.
NF-κB Signaling Pathway
The NF-κB signaling cascade is a critical regulator of inflammatory and immune responses. Upon viral infection, its activation leads to the production of pro-inflammatory cytokines that help combat the pathogen. SARS-CoV-2 PLpro can deubiquitinate key proteins in this pathway, such as TRAF3 and NEMO, leading to the suppression of NF-κB activation. By inhibiting PLpro, this compound is expected to prevent this deubiquitination, thus allowing for a robust NF-κB-mediated antiviral response.
Caption: SARS-CoV-2 PLpro Inhibition of NF-κB Signaling and the Role of this compound.
Interferon Signaling Pathway
Type I interferons (IFNs) are potent antiviral cytokines that induce the expression of hundreds of interferon-stimulated genes (ISGs) to establish an antiviral state. A key post-translational modification in this pathway is the conjugation of ISG15 to target proteins (ISGylation), which amplifies the antiviral response. SARS-CoV-2 PLpro possesses deISGylating activity, removing ISG15 from host proteins and thereby dampening the IFN response. Inhibition of PLpro by this compound is predicted to preserve ISGylation and enhance the host's interferon-mediated antiviral defenses.
Caption: SARS-CoV-2 PLpro Interference with Interferon Signaling and this compound's Role.
Anticancer Potential
This compound is a component of the National Cancer Institute (NCI) Diversity Set VI, a collection of compounds with diverse chemical structures selected for screening against a panel of 60 human cancer cell lines (NCI-60). The NCI-60 screen is a valuable tool for identifying potential anticancer agents and elucidating their mechanisms of action. While specific NCI-60 screening data for this compound is not publicly available at this time, its inclusion in this library suggests a potential for anticancer activity that warrants further investigation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols relevant to the assessment of this compound's efficacy.
SARS-CoV-2 PLpro Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified SARS-CoV-2 PLpro.
-
Reagents and Materials:
-
Purified recombinant SARS-CoV-2 PLpro enzyme.
-
Fluorogenic PLpro substrate (e.g., RLRGG-AMC).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
This compound and comparator compounds.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and comparator compounds in assay buffer.
-
Add a fixed concentration of PLpro enzyme to each well of the microplate.
-
Add the diluted compounds to the respective wells and incubate for a defined period (e.g., 30 minutes at room temperature) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a fluorescence-based PLpro inhibition assay.
Antiviral Cell-Based Assay (Cytopathic Effect Reduction)
This assay determines the ability of a compound to protect cells from virus-induced cell death.
-
Reagents and Materials:
-
Vero E6 cells (or other susceptible cell lines).
-
SARS-CoV-2 virus stock.
-
Cell culture medium and supplements.
-
This compound and comparator compounds.
-
96-well clear-bottom microplates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe a cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability for each compound concentration relative to uninfected and untreated controls.
-
Determine the EC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay
This assay assesses the toxicity of the compound to the host cells.
-
Reagents and Materials:
-
Vero E6 cells.
-
Cell culture medium and supplements.
-
This compound and comparator compounds.
-
96-well clear-bottom microplates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add the compound dilutions to the cells.
-
Incubate the plates for the same duration as the antiviral assay.
-
Add the cell viability reagent to each well.
-
Measure luminescence.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the CC50 (50% cytotoxic concentration) value.
-
Conclusion
This compound demonstrates clear antiviral activity against SARS-CoV-2 through the inhibition of its papain-like protease. While its potency may be lower than some other experimental PLpro inhibitors, its synergistic effect with remdesivir suggests its potential utility in combination therapies. The inhibitory action of this compound on PLpro is also expected to counteract the viral suppression of the host's innate immune responses, specifically the NF-κB and interferon pathways, although direct experimental evidence for this is still needed. Furthermore, its inclusion in the NCI Diversity Set VI opens an avenue for exploring its potential as an anticancer agent. This guide provides a foundational comparative analysis to aid researchers in their ongoing investigation and development of novel therapeutic strategies.
References
Unveiling a Synergistic Alliance: NSC111552 and Remdesivir in the Fight Against SARS-CoV-2
A detailed analysis of the synergistic antiviral effects of NSC111552 and remdesivir, presenting key experimental data, methodologies, and mechanistic insights for the scientific community.
In the ongoing quest for effective antiviral therapies, particularly against challenging pathogens like SARS-CoV-2, the combination of drugs with complementary mechanisms of action presents a promising strategy to enhance efficacy and mitigate the emergence of resistance. This guide provides a comprehensive comparison of the antiviral activities of this compound and the well-established drug remdesivir, with a focus on their validated synergistic interaction against SARS-CoV-2. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and potentially leverage this synergy in future antiviral research.
Mechanisms of Action: A Two-Pronged Attack on Viral Replication
The synergistic effect of this compound and remdesivir stems from their distinct molecular targets within the SARS-CoV-2 replication cycle. By inhibiting two separate and essential viral enzymes, the combination delivers a more potent antiviral effect than either compound alone.
-
Remdesivir: This adenosine nucleotide analog is a prodrug that is metabolized within host cells to its active triphosphate form. It primarily targets the viral RNA-dependent RNA polymerase (RdRp) , a crucial enzyme for the replication of the viral RNA genome. By mimicking a natural nucleotide, the active form of remdesivir is incorporated into the nascent viral RNA chain, leading to premature termination of replication.[1][2]
-
This compound: This compound has been identified as an inhibitor of viral methyltransferase (MTase) . Viral MTases are responsible for capping the viral RNA, a critical process that protects the viral genome from degradation by host enzymes, facilitates its translation into viral proteins, and helps the virus evade the host's innate immune system. By blocking this capping process, this compound renders the viral RNA vulnerable and unable to efficiently produce new viral particles.
The dual inhibition of both RNA replication and RNA capping represents a powerful strategy to disrupt the viral life cycle at two critical junctures.
Figure 1: SARS-CoV-2 Replication and Drug Targets
Quantitative Analysis of Synergistic Efficacy
A key study investigating the synergistic potential of various compounds with remdesivir identified a significant interaction with this compound. The synergy between the two compounds was quantified using the Zero Interaction Potency (ZIP) model, a robust method for analyzing drug combination effects.[3][4][5]
| Drug Combination | Cell Line | Virus | Synergy Score (Maximal ZIP Score) | Reference |
| This compound + Remdesivir | Human Lung Epithelial Cells | SARS-CoV-2 | 24 | [6][7][8][9][10][11] |
Note: The Zero Interaction Potency (ZIP) score is a measure of the degree of synergy, where a score greater than 10 is generally considered synergistic. A maximal score of 24 indicates a strong synergistic interaction between this compound and remdesivir.[1]
Experimental Protocols
The validation of the synergistic effect of this compound with remdesivir was conducted through a combinatorial high-throughput screening assay. The following is a summary of the key experimental protocols employed in the study.
Cell Culture and Virus
-
Cell Lines: Human lung epithelial Calu-3 cells (ATCC HTB-55) and Vero E6 cells (ATCC CRL-1586) were used for the antiviral assays.[6][7]
-
Culture Conditions: Cells were maintained in high glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1X GlutaMAX, and 1X Penicillin-Streptomycin at 37°C and 5% CO2.[6][7]
-
Virus: A clinical isolate of SARS-CoV-2 was used for infection.[6][7]
High-Throughput Combinatorial Screening
-
Cell Seeding: Calu-3 cells were seeded into 384-well plates at a density of 10,000 cells per well using a liquid handling instrument.[8]
-
Compound Preparation and Addition: A library of compounds, including this compound, was serially diluted. These compounds were then added to the cell plates in combination with a sub-maximal concentration of remdesivir.
-
Viral Infection: Following compound addition, cells were infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).
-
Incubation: The infected plates were incubated for a defined period to allow for viral replication and the observation of cytopathic effects.
-
Data Acquisition: Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo) to measure the extent of virus-induced cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 3. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
- 4. Searching for Drug Synergy in Complex Dose–Response Landscapes Using an Interaction Potency Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of SARS-CoV-2 antiviral synergy between remdesivir and approved drugs in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of SARS-CoV-2 antiviral synergy between remdesivir and approved drugs in human lung cells | Sciety [sciety.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Discovery of SARS-CoV-2 antiviral synergy between remdesivir and approved drugs in human lung cells | Semantic Scholar [semanticscholar.org]
- 10. Discovery of SARS-CoV-2 antiviral synergy between remdesivir and approved drugs in human lung cells. [escholarship.org]
- 11. Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains - PMC [pmc.ncbi.nlm.nih.gov]
NSC111552: A Potent Viral Methyltransferase Inhibitor with Favorable Selectivity Over Human Counterparts
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of NSC111552, a promising small molecule inhibitor of viral methyltransferases. We examine its specificity for viral versus human methyltransferases, present supporting experimental data, and compare its performance with alternative inhibitors.
This compound has emerged as a candidate inhibitor targeting the S-adenosyl-L-methionine (SAM) binding site of viral methyltransferases (MTases), crucial enzymes for viral replication and immune evasion. This guide synthesizes available data to offer a clear perspective on its potential as a selective antiviral agent.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound has been evaluated against a panel of viral methyltransferases and a representative human RNA methyltransferase. The data, presented in Table 1, demonstrates a notable preference for viral enzymes.
Table 1: Inhibitory Activity (IC50) of this compound against Viral and Human Methyltransferases
| Target Enzyme | Organism/Virus | IC50 (µM) | Assay Type |
| This compound | |||
| NSP14 N7-MTase | SARS-CoV-2 | 2.2 | HTRF Assay |
| NSP14 N7-MTase | SARS-CoV-2 | 7.0 | TLC Assay |
| MTase | Dengue Virus (DENV3) | Low µM | Fluorescence Polarization |
| MTase | Zika Virus (ZIKV) | Low µM | Fluorescence Polarization |
| MTase | West Nile Virus (WNV) | Low µM | Fluorescence Polarization |
| MTase | Yellow Fever Virus (YFV) | Low µM | Fluorescence Polarization |
| hRNMT (human RNA (guanine-7-) methyltransferase) | Human | 63.3 | Fluorescence Polarization |
| Alternative Inhibitors | |||
| Sinefungin | |||
| PRMT1 | Human | < 1.0 | Biochemical Assay |
| SET7/9 | Human | 2.5 | Biochemical Assay |
| SETD2 | Human | 28.4 | Biochemical Assay[1] |
| CARM1 | Human | 2.96 | Biochemical Assay[1] |
| MTase | Herpes Simplex Virus 1 (HSV-1) | 49.5 µg/mL | Plaque Reduction Assay[2] |
| MTase | SARS-CoV-2 | 100.1 µg/mL | Plaque Reduction Assay[2] |
| S-adenosyl-L-homocysteine (SAH) | |||
| MTase | Flaviviruses | Weak Inhibition | Biochemical Assays |
Specificity Profile: Viral vs. Human Methyltransferases
A key aspect of a successful antiviral is its ability to selectively target viral components while minimizing effects on host cell machinery. The data indicates that this compound exhibits a favorable selectivity profile. The IC50 value against the human RNA methyltransferase hRNMT is significantly higher (63.3 µM) compared to the low micromolar inhibition observed for several viral methyltransferases. This suggests a wider therapeutic window for this compound compared to broad-spectrum methyltransferase inhibitors like Sinefungin, which inhibits both human and viral methyltransferases at low micromolar or sub-micromolar concentrations[1][2]. S-adenosyl-L-homocysteine (SAH), a natural byproduct of methylation reactions, is a weak inhibitor of flavivirus MTases and is therefore a less attractive therapeutic candidate.
Experimental Protocols
The determination of the inhibitory activity of this compound against viral and human methyltransferases was primarily conducted using in vitro fluorescence polarization-based assays.
In Vitro Methyltransferase Inhibition Assay (Fluorescence Polarization)
This assay quantitatively measures the inhibition of methyltransferase activity by monitoring the displacement of a fluorescently labeled ligand from the enzyme's active site.
Principle: A fluorescently labeled SAM analog (tracer) binds to the methyltransferase, resulting in a high fluorescence polarization (FP) signal due to the slower tumbling of the large enzyme-tracer complex. In the presence of an inhibitor that competes for the same binding site, the tracer is displaced, leading to a decrease in the FP signal as the free tracer tumbles more rapidly.
Methodology:
-
Reagents:
-
Purified recombinant viral or human methyltransferase.
-
Fluorescently labeled SAM analog (e.g., FL-NAH).
-
This compound or other test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT).
-
-
Procedure:
-
The methyltransferase enzyme is incubated with the fluorescent tracer in the assay buffer in a microplate well.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
The FP values are plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the FP signal, is determined by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism and Workflow
To further clarify the underlying principles, the following diagrams illustrate the methyltransferase reaction and the experimental workflow of the inhibition assay.
Caption: Mechanism of a SAM-dependent methyltransferase.
Caption: Fluorescence polarization-based inhibition assay workflow.
Conclusion
The available data strongly suggests that this compound is a potent inhibitor of several viral methyltransferases with a favorable selectivity profile over the human methyltransferase hRNMT. This makes it a compelling candidate for further preclinical development as a broad-spectrum antiviral agent. Its mechanism of action, targeting the conserved SAM-binding pocket, offers the potential for activity against a range of viruses. Further studies investigating its inhibitory activity against a broader panel of human methyltransferases are warranted to fully elucidate its safety and specificity profile.
References
NSC111552: A Head-to-Head Comparison with Other Antivirals Against SARS-CoV-2 and Dengue Virus
For Immediate Release
In the ongoing battle against viral diseases, the scientific community continues to explore novel therapeutic agents that can effectively combat infections. One such molecule, NSC111552, has emerged as a promising antiviral candidate with inhibitory activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Dengue Virus (DENV). This guide provides a comprehensive head-to-head comparison of this compound with other established and experimental antivirals, supported by available experimental data.
Performance Against SARS-CoV-2
This compound has been identified as a potential inhibitor of SARS-CoV-2 replication. Its mechanism of action is believed to be the inhibition of the viral methyltransferase (MTase), an enzyme crucial for the capping of viral RNA. This capping process is essential for the virus to evade the host's innate immune system and for efficient translation of viral proteins.
A study has reported the in vitro efficacy of this compound against a Washington strain of SARS-CoV-2, demonstrating a 50% effective concentration (EC50) of 8.5 µM. For comparison, data for other antivirals against SARS-CoV-2 from various studies are presented below. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus these values should be interpreted with caution.
| Antiviral Agent | Target/Mechanism of Action | Virus Strain | Cell Line | EC50 (µM) | Reference |
| This compound | Methyltransferase (MTase) Inhibitor | SARS-CoV-2 (WA1) | Vero E6 | 8.5 | [1] |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) inhibitor | SARS-CoV-2 | Vero E6 | 0.77 - 1.65 | [2][3] |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) inhibitor | SARS-CoV-2 | Vero E6 | 61.88 | [4][5] |
| Molnupiravir | RNA-dependent RNA polymerase (RdRp) inhibitor | SARS-CoV-2 | Vero E6 | 7.88 - 16.51 | [6] |
Performance Against Dengue Virus
This compound has also been investigated for its activity against Dengue virus, another significant global health threat. Similar to its proposed mechanism against SARS-CoV-2, this compound is thought to inhibit the DENV methyltransferase (MTase) domain of the non-structural protein 5 (NS5). This enzyme is responsible for the N-7 and 2'-O methylation of the viral RNA cap, which is critical for viral replication and stability.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the antiviral activity of compounds like this compound.
Plaque Reduction Neutralization Test (PRNT)
This assay is a gold-standard method for quantifying the titer of neutralizing antibodies or the efficacy of antiviral compounds.
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, or BHK-21 for Dengue virus) is prepared in multi-well plates.
-
Compound Dilution: The antiviral compound to be tested, such as this compound, is serially diluted to various concentrations.
-
Virus Incubation: A known amount of the virus is mixed with each dilution of the compound and incubated for a specific period (e.g., 1 hour) to allow the compound to interact with the virus.
-
Infection: The cell monolayers are inoculated with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized lesions (plaques).
-
Incubation and Staining: The plates are incubated for several days to allow for plaque formation. Subsequently, the cells are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The number of plaques in the presence of the compound is compared to the number in the absence of the compound (virus control). The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50%.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: Host cells are seeded in 96-well plates and incubated to form a monolayer.
-
Compound and Virus Addition: The cells are treated with serial dilutions of the antiviral compound, followed by infection with the virus at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible CPE in the untreated, infected control wells.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo assay), which measures the metabolic activity of living cells.
-
Data Analysis: The EC50 is determined as the compound concentration that inhibits the virus-induced CPE by 50%.
Mechanism of Action and Signaling Pathways
This compound is proposed to function by inhibiting the viral methyltransferase (MTase), a key enzyme in the RNA capping process of both SARS-CoV-2 and Dengue virus.
SARS-CoV-2 RNA Capping Pathway
The SARS-CoV-2 genome encodes two methyltransferases, nsp14 and nsp16, which are involved in the sequential methylation of the viral RNA cap.[7][8][9] Nsp14 performs the N7-methylation of the guanine cap, and nsp16, in complex with its cofactor nsp10, carries out the 2'-O-methylation of the first nucleotide.[7][8][9] This cap structure is crucial for viral RNA stability, translation, and evasion of the host innate immune system. Inhibition of this pathway by this compound would lead to uncapped or improperly capped viral RNA, which would be recognized as foreign by the host cell and targeted for degradation, thereby inhibiting viral replication.
Caption: SARS-CoV-2 RNA Capping Pathway and Inhibition by this compound.
Dengue Virus RNA Capping Pathway
In Dengue virus, the non-structural protein 5 (NS5) possesses both methyltransferase and RNA-dependent RNA polymerase activities.[10][11] The N-terminal domain of NS5 functions as the methyltransferase, catalyzing both the N-7 and 2'-O methylation of the viral RNA cap.[10][11] This process is essential for the stability and translation of the viral genome. By inhibiting the DENV NS5 MTase, this compound is expected to disrupt these critical steps, leading to a reduction in viral replication.
Caption: Dengue Virus RNA Capping Pathway and Inhibition by this compound.
Conclusion
This compound represents a promising antiviral candidate with a mechanism of action targeting a critical step in the replication of both SARS-CoV-2 and Dengue virus. While direct comparative efficacy data is still emerging, its demonstrated in vitro activity warrants further investigation. The development of selective methyltransferase inhibitors like this compound could provide a valuable new strategy in the arsenal against these and potentially other emerging viral threats. Further head-to-head studies are crucial to fully elucidate its therapeutic potential relative to existing antiviral agents.
References
- 1. Discovery of SARS-CoV-2 Nsp14 and Nsp16 Methyltransferase Inhibitors by High-Throughput Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arguments in favour of remdesivir for treating SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Treatment with Favipiravir for COVID-19: An Open-Label Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Favipiravir use for SARS CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of SARS-CoV-2 Nsp14 and Nsp16 Methyltransferase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The methyltransferase domain of dengue virus protein NS5 ensures efficient RNA synthesis initiation and elongation by the polymerase domain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of NSC111552: A Guide for Laboratory Professionals
Researchers and laboratory personnel handling NSC111552 must adhere to rigorous safety protocols for its disposal to ensure personal safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the compound as a hazardous chemical and follow established guidelines for hazardous waste management. This guide provides a comprehensive framework for the proper disposal of this compound, drawing upon general principles of laboratory safety and chemical waste disposal.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves) should be worn.
-
Body Protection: A lab coat or other protective clothing is required.
General Safety Precautions:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the compound.
II. Segregation and Waste Collection
Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.
Procedure:
-
Designated Waste Container: Use a dedicated, leak-proof container clearly labeled as "Hazardous Waste" for the collection of this compound waste.
-
Labeling: The container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The approximate quantity of waste
-
The date of accumulation
-
The generating laboratory's contact information
-
-
Compatibility: Do not mix this compound waste with other incompatible waste streams.
III. Storage of Chemical Waste
Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.
Guidelines:
-
Store the hazardous waste container in a designated and secure satellite accumulation area.
-
Ensure the storage area is away from general laboratory traffic and sources of ignition.
-
Keep the container tightly closed except when adding waste.
IV. Disposal Protocol
The disposal of this compound must be managed through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Procedure:
-
Contact EHS: Once the hazardous waste container is full or ready for disposal, contact your institution's EHS department to schedule a waste pickup.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.
-
Pickup: EHS personnel will collect the properly labeled and sealed waste container for final disposal in accordance with federal, state, and local regulations.
Never dispose of this compound by:
-
Pouring it down the drain.
-
Placing it in the regular trash.
-
Attempting to neutralize or treat it without specific protocols and safety measures in place.
V. Cost Considerations for Hazardous Waste Disposal
The cost of hazardous waste disposal can vary based on the type of waste and the required handling procedures. While specific costs for this compound are not available, the following table provides a general overview of average disposal costs for different categories of chemical waste.
| Waste Classification | Average Cost per Kilogram (Bulked) | Average Cost per Kilogram (Labpacked) |
| Combustible Liquid | $2 | $6 |
| Flammable Liquid | $3 | $10 |
| Corrosive & Flammable Liquid | Not Applicable | $8 |
| Oxidizer | Not Applicable | $16 |
| Poison | Not Applicable | $9 |
Data sourced from Missouri S&T Environmental Health and Safety.
Logical Workflow for this compound Disposal
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling NSC111552
For researchers, scientists, and drug development professionals engaged in work with the investigational compound NSC111552, a comprehensive understanding of its handling, safety protocols, and disposal is paramount. This document provides essential guidance to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Given that specific safety data sheet (SDS) information for this compound is not publicly available, standard laboratory precautions for handling investigational compounds of unknown toxicity should be strictly followed. The following personal protective equipment is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A lab coat or disposable gown should be worn to prevent skin contact.
-
Respiratory Protection: Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator appropriate for the potential hazards should be used.
Handling and Storage
-
Engineering Controls: All procedures involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Safe Handling Practices: Avoid direct contact with the skin, eyes, and clothing. Do not inhale dust or solutions. Prepare solutions and handle the compound in a manner that minimizes the generation of dust and aerosols.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill and Disposal Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Response Workflow
Disposal Plan
All waste contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols and Data
While a comprehensive safety profile for this compound is not publicly available, some cytotoxicity data has been published in a research context.
Cytotoxicity Data
A study investigating the antiviral activity of this compound reported the following cytotoxicity data:
| Cell Line | CC50 Value |
| Vero Cells | 61.8 µM[1] |
CC50 (50% cytotoxic concentration): The concentration of a substance that causes the death of 50% of a cell population.
Experimental Methodology for Cytotoxicity Assay
The cytotoxicity of this compound was determined using a WST-8 cell proliferation assay.[1] The general steps for such an assay are as follows:
-
Cell Seeding: Vero cells were seeded in 96-well plates.[1]
-
Compound Treatment: After 24 hours, the cell culture medium was replaced with fresh medium containing various concentrations of this compound.[1]
-
Incubation: The cells were incubated with the compound for 42 hours.[1]
-
Cell Viability Measurement: A cell viability assay was performed to determine the percentage of viable cells at each concentration.[1]
-
Data Analysis: The CC50 value was calculated from the dose-response curve.
It is crucial for researchers to conduct their own risk assessments and handle this compound with the utmost care, adhering to the safety principles outlined in this document. As an investigational compound, its full toxicological properties are not yet understood.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
